molecular formula C9H7ClF2O B8000023 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Cat. No.: B8000023
M. Wt: 204.60 g/mol
InChI Key: RUELUJRYIDNGEO-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a chemical compound with the CAS Registry Number 1305323-90-3 . It has a molecular formula of C 9 H 7 ClF 2 O and a molecular weight of 204.60 g/mol . This compound is a halogenated phenylpropanone derivative, a class of organic compounds often utilized as key synthetic intermediates and building blocks in organic chemistry and medicinal chemistry research. As an intermediate, its primary research value lies in its potential to be further functionalized; the ketone and chloro substituents offer reactive sites for various chemical transformations, such as reductions or nucleophilic substitutions, while the difluorophenyl ring can influence the electronic properties and metabolic stability of resulting molecules. Researchers may employ this compound in the synthesis of more complex structures for applications in developing pharmaceutical candidates or agrochemicals, similar to related compounds used in creating high-bioactivity molecules like benzoylphenylurea insect growth regulators . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-chloro-3,6-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(13)4-6-7(11)2-3-8(12)9(6)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUELUJRYIDNGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, and synthetic pathways of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one , a specialized poly-halogenated building block used in medicinal chemistry.

Executive Summary & Chemical Identity

1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a trisubstituted phenylacetone derivative characterized by a specific halogenation pattern (2-Cl, 3,6-F2) on the aromatic ring. It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where metabolic stability and lipophilicity modulation are required.

The compound belongs to the class of fluorinated phenylacetones , often utilized in "fluorine scans" during lead optimization to block metabolic hotspots (specifically the ortho positions) and modulate the electronic properties of the phenyl ring.

Chemical Identification Data
PropertySpecification
IUPAC Name 1-(2-Chloro-3,6-difluorophenyl)propan-2-one
Common Name 2-Chloro-3,6-difluorophenylacetone
Molecular Formula C₉H₇ClF₂O
Molecular Weight 204.60 g/mol
SMILES CC(=O)CC1=C(F)C=CC(F)=C1Cl
Key Precursors 2-Chloro-3,6-difluorobenzaldehyde; 2-Chloro-3,6-difluorophenylacetic acid

Structural Analysis & Electronic Properties

The unique reactivity and biological utility of this molecule stem from the specific arrangement of its halogen substituents.

Halogen Substitution Effects
  • 2-Chloro (Ortho): Provides significant steric bulk, forcing the side chain out of planarity in certain conformations. It also serves as a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura) if the chloride is activated, though it is generally stable under mild conditions.

  • 3-Fluoro (Meta): Exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring and increasing the acidity of potential neighboring protons. It modulates the pKa of the molecule without adding significant steric bulk.

  • 6-Fluoro (Ortho): Along with the 2-Chloro group, this blocks both ortho positions relative to the acetone side chain. This "ortho-blocking" strategy is crucial in drug design to prevent oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

Lipophilicity and Bioavailability

The introduction of two fluorine atoms and one chlorine atom significantly increases the lipophilicity (LogP) compared to non-halogenated phenylacetone. This modification typically enhances membrane permeability in drug candidates derived from this scaffold.

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental data for this isomer is rare in public literature; values below are derived from validated structure-property relationship (SPR) models and analogous compounds (e.g., 2-chloro-6-fluorophenylacetone).

PropertyValue / DescriptionSource/Basis
Physical State Pale yellow liquid or low-melting solidAnalogous fluorinated P2Ps
Boiling Point ~225–235 °C (at 760 mmHg)Predicted (ACD/Labs)
Density ~1.35 g/cm³Predicted based on halogen mass
Solubility Insoluble in water; Soluble in DCM, EtOH, EtOAcLipophilic core
Flash Point >100 °CEstimate
Vapor Pressure Low (< 0.1 mmHg at 25°C)High MW ketone

Synthetic Pathways

The synthesis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one relies on the availability of its aldehyde or acid precursors. Two primary academic routes are described below.

Route A: From 2-Chloro-3,6-difluorobenzaldehyde (Henry Reaction)

This is a classic carbon-carbon bond-forming sequence.

  • Condensation: The benzaldehyde reacts with nitroethane using a base catalyst (e.g., ammonium acetate or butylamine) to form the nitrostyrene intermediate.

  • Reduction/Hydrolysis: The intermediate is reduced (e.g., via Iron/HCl or NaBH4/SiO2) and hydrolyzed to the ketone.

Route B: From 2-Chloro-3,6-difluorophenylacetic Acid (Dakin-West)

This route is often preferred for scale-up due to milder conditions.

  • Acylation: The phenylacetic acid is treated with acetic anhydride and a base (e.g., pyridine/N-methylimidazole).

  • Decarboxylation: The mixed anhydride intermediate undergoes decarboxylation to yield the target phenylacetone.

Synthetic Workflow Diagram

The following diagram illustrates the chemical logic connecting the commercially available precursors to the target molecule.

SynthesisPathways Aldehyde 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4) Nitrostyrene Intermediate: Nitrostyrene Derivative Aldehyde->Nitrostyrene Nitroethane, NH4OAc (Henry Reaction) Acid 2-Chloro-3,6-difluorophenylacetic acid (CAS 261762-52-1) Anhydride Intermediate: Mixed Anhydride Acid->Anhydride Ac2O, Pyridine (Dakin-West) Target TARGET: 1-(2-Chloro-3,6-difluorophenyl) propan-2-one Nitrostyrene->Target Fe/HCl or NaBH4/SiO2 (Reduction/Hydrolysis) Anhydride->Target - CO2 (Decarboxylation)

Caption: Two primary synthetic routes utilizing commercially available precursors (Aldehyde and Acid) to generate the target ketone.

Applications in Drug Development

This compound is not a drug in itself but a scaffold enabler . It is used to introduce the 2-chloro-3,6-difluorobenzyl moiety into larger bioactive molecules.

Metabolic Stability Enhancement

In medicinal chemistry, the "2,6-disubstitution" pattern is a validated tactic to block metabolism.

  • Mechanism: Cytochrome P450 enzymes frequently attack the electron-rich ortho and para positions of phenyl rings.

  • Application: By placing Cl at position 2 and F at position 6, the ring is sterically shielded and electronically deactivated against oxidation, prolonging the half-life (

    
    ) of the drug candidate.
    
Kinase Inhibitor Design

Fluorinated benzyl moieties are common pharmacophores in kinase inhibitors (e.g., c-Met or ALK inhibitors). The specific geometry of the 2-Cl, 3,6-F substitution can lock the inhibitor into a bioactive conformation within the ATP-binding pocket of the enzyme.

Safety & Handling Protocols

Caution: Phenylacetone derivatives are often regulated due to their potential use as precursors for controlled substances. Ensure all work complies with local regulations (e.g., DEA List I in the US, precursors legislation in EU).

Hazard Identification (GHS)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures
  • Engineering Controls: Handle only in a functioning chemical fume hood to avoid inhalation of vapors.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-3,6-difluorobenzaldehyde. (Precursor validation). Available at:

  • Apollo Scientific. Product Data: 2-Chloro-3,6-difluorophenylacetic acid.[1][2] (Precursor validation). Available at:

  • Tran, K. et al. (2019). Applications of Fluorine in Drug Design.[3][4] Journal of Medicinal Chemistry. (Context on metabolic blocking).

  • Oakwood Chemical. Safety Data Sheet: Fluorinated Benzaldehydes. Available at:

(Note: While the specific target molecule is a research intermediate, the precursors cited above are commercially established entities that validate the synthetic logic.)

Sources

Literature review of fluorinated phenylacetone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Phenylacetone Intermediates: Synthesis, Properties, and Applications in Drug Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive compounds.[1][2] Phenylacetone (phenyl-2-propanone, P2P) and its derivatives are critical intermediates in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[3] This technical guide provides a comprehensive review of fluorinated phenylacetone intermediates, detailing their synthesis, key properties, and pivotal role in the development of next-generation therapeutic agents. We explore the primary synthetic strategies, including Friedel-Crafts acylation of fluorinated aromatics and direct fluorination techniques, providing field-proven insights into the causality behind experimental choices. Detailed protocols, comparative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to leverage these vital intermediates in their work.

The Strategic Imperative of Fluorine in Drug Design

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly alter a molecule's properties.[4][5] In drug discovery, this modification is intentionally employed to enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and membrane permeability to optimize pharmacokinetics.[1][6][7]

The Phenylacetone Core: A Versatile Synthetic Platform

The phenylacetone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous classes of compounds, including amphetamines and cathinones.[8][9][10] Its chemical simplicity and reactivity make it an ideal starting point for building complex molecular architectures. The introduction of fluorine onto the phenyl ring of this scaffold creates a new class of intermediates—fluorinated phenylacetones—that serve as precursors to fluorinated drugs with potentially superior therapeutic profiles.

G FP2P FP2P API API FP2P->API Further Synthesis

Synthetic Pathways to Fluorinated Phenylacetones

The synthesis of fluorinated phenylacetones can be broadly categorized into two primary strategies: building the molecule from an already fluorinated aromatic precursor or introducing fluorine onto a pre-existing phenylacetone-like scaffold. The choice of strategy is often dictated by the availability of starting materials, desired regioselectivity, and scalability.

Strategy A: Building from Fluorinated Aromatic Precursors

This "bottom-up" approach is generally the most reliable and widely used method in industrial and laboratory settings. It leverages commercially available fluorinated aromatic compounds.

The Friedel-Crafts acylation is a robust and classic electrophilic aromatic substitution reaction ideal for this purpose.[11][12] It involves reacting a fluorinated benzene derivative (e.g., fluorobenzene) with an acylating agent, such as chloroacetone or propionyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][13][14]

The primary advantage of acylation over alkylation is the prevention of polysubstitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack, ensuring a monoacylated product.[11][15]

G start Step 1: Formation of Acylium Ion |{Acyl Chloride + AlCl₃ |→ [R-C=O]⁺ + [AlCl₄]⁻} step2 Step 2: Electrophilic Attack |{Fluorobenzene attacks the electrophilic acylium ion |→ Formation of a resonance-stabilized carbocation (sigma complex)} start->step2 Electrophile Generation[16] step3 Step 3: Deprotonation |{[AlCl₄]⁻ removes a proton from the ring |→ Aromaticity is restored} step2->step3 Intermediate Formation product Product: Fluorophenylacetone |{Aryl Ketone + HCl + AlCl₃} step3->product Catalyst Regeneration

Strategy B: Direct Fluorination

This strategy involves the direct introduction of a fluorine atom onto the aromatic ring of a phenylacetone precursor. This is often more challenging due to issues with regioselectivity and the harsh conditions required for some fluorinating agents.

Modern electrophilic fluorinating agents, often called "F+" sources, have made this approach more feasible. Reagents like Selectfluor (F-TEDA-BF₄) can fluorinate electron-rich aromatic rings under relatively mild conditions.[16] However, the phenylacetone scaffold itself is not highly activated, which can lead to low yields or require specific catalytic systems to facilitate the reaction.[16][17]

Nucleophilic aromatic substitution (SₙAr) is another route, typically requiring an aromatic ring with strong electron-withdrawing groups and a leaving group (like -NO₂ or a halogen) positioned ortho or para to them.[18] A classic example is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt. While effective, this multi-step process can be hazardous. More modern methods use metal fluoride salts like KF or CsF, often with phase-transfer catalysts, to displace a leaving group.[18][19]

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on a balance of factors including cost, safety, yield, and the desired isomeric purity.

Synthetic Method Typical Reagents Advantages Limitations Primary Application
Friedel-Crafts Acylation Fluorobenzene, Chloroacetone, AlCl₃High yield, excellent regioselectivity, avoids polyacylation, scalable.[11][12]Requires stoichiometric amounts of moisture-sensitive Lewis acid catalyst; catalyst can complex with the product ketone.[15]Large-scale production and general laboratory synthesis.
Electrophilic Fluorination Phenylacetone, Selectfluor, CatalystCan be performed late-stage; mild conditions are possible with modern reagents.[16]Can suffer from poor regioselectivity (mixture of ortho, meta, para isomers); substrate may not be reactive enough.Rapid generation of diverse analogs for screening.
Nucleophilic Fluorination Diazonium salts (Balz-Schiemann); Activated aryl halides + KF/CsFUseful for specific isomers not accessible otherwise.[18]Often requires multiple steps, potentially hazardous intermediates (diazonium salts), or highly activated substrates.Synthesis of specific radiolabeled tracers (e.g., with ¹⁸F) and complex derivatives.[20]

Applications in Bioactive Molecule Synthesis

Fluorinated phenylacetones are not end products but crucial building blocks for pharmacologically active molecules. Their primary use is as precursors for the synthesis of fluorinated phenethylamines.

Workflow: From Intermediate to Final API

The conversion of a fluorinated phenylacetone to a target amine (like fluoroamphetamine or fluoromethamphetamine) typically involves reductive amination. This is a one-pot reaction where the ketone is condensed with an amine (e.g., ammonia for primary amines, methylamine for secondary amines) to form an intermediate imine, which is then reduced in situ to the final amine product.

G FP2P FP2P Reaction Reaction FP2P->Reaction Crude Crude Reaction->Crude Amine Amine Amine->Reaction Reducer Reducer Reducer->Reaction

Impact on Pharmacological Profile

The position of the fluorine atom on the phenyl ring significantly influences the final compound's interaction with biological targets, such as monoamine transporters (DAT, SERT, NET). For example, 2-Fluoromethamphetamine (2-FMA) is reported to be a potent norepinephrine reuptake inhibitor with less euphoric effects compared to its non-fluorinated parent compound, likely due to altered receptor interactions.[8] Similarly, fluorination is a common modification in the clandestine synthesis of synthetic cathinones ("bath salts") to modulate their psychoactive effects and potency.[9][21][22]

Experimental Protocols

The following protocols are representative methodologies and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis of 4-Fluorophenylacetone (4-F-P2P) via Friedel-Crafts Acylation

This protocol describes a standard laboratory-scale synthesis.

Causality: Fluorobenzene is chosen as the starting material for its commercial availability and to ensure the fluorine is locked in the desired para position. Chloroacetone is a direct and efficient acylating agent for installing the propan-2-one side chain. Anhydrous aluminum chloride is the catalyst of choice for its high Lewis acidity, which is necessary to generate the highly reactive acylium ion electrophile.[15] Dichloromethane is used as an inert solvent. The reaction is run at low temperature to control the exothermic reaction and minimize side products.

Materials:

  • Fluorobenzene

  • Chloroacetone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with magnetic stirrer, addition funnel, and reflux condenser

  • Ice bath

Procedure:

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.1 eq). Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of fluorobenzene (1.0 eq) and chloroacetone (1.05 eq). Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by the slow addition of concentrated HCl (50 mL) to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield pure 4-fluorophenylacetone.

Analytical Characterization: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and assessing the purity of volatile intermediates like fluorinated phenylacetones.[23][24]

Causality: GC is used to separate the components of the mixture based on their boiling points and interaction with the stationary phase. MS is used to identify each separated component by fragmenting it and analyzing the mass-to-charge ratio of the fragments, which provides a unique "fingerprint" for the molecule. This combination allows for both qualitative identification and quantitative purity assessment.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized 4-F-P2P in a suitable volatile solvent (e.g., 1 mg/mL in ethyl acetate).

  • Instrument Setup:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to 4-fluorophenylacetone based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern (e.g., presence of the molecular ion, tropylium ion, and other characteristic fragments).

    • Calculate purity by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Conclusion and Future Perspectives

Fluorinated phenylacetone intermediates are indispensable tools in modern drug discovery. The reliability of synthetic routes like the Friedel-Crafts acylation allows for their consistent and scalable production. As our understanding of structure-activity relationships deepens, the demand for a diverse array of specifically fluorinated intermediates will continue to grow. Future research will likely focus on developing more efficient and greener catalytic methods for direct fluorination, including late-stage C-H fluorination, which would allow for the rapid diversification of complex molecular scaffolds.[16] Furthermore, the use of ¹⁸F-labeled phenylacetone derivatives will remain a critical area for the development of novel PET imaging agents, enabling better diagnostics and a deeper understanding of drug distribution and target engagement in vivo.[20][25]

References

  • Title: 2-Fluoromethamphetamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed Source: PubMed URL: [Link]

  • Title: Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube Source: YouTube URL: [Link]

  • Title: Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed Source: PubMed URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI Source: MDPI URL: [Link]

  • Title: Friedel-Crafts Acylation - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Friedel-Crafts Acylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phenylacetone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phenylacetone derivative and production thereof - Google Patents Source: Google Patents URL
  • Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

  • Title: Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - SciSpace Source: SciSpace URL: [Link]

  • Title: Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Mechanism of fluorination catalysed by 1. a, The proposed catalytic... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry - PubMed Source: PubMed URL: [Link]

  • Title: Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. Source: CORE URL: [Link]

  • Title: The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology Source: Pharmaceutical Technology URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: Fluoromethcathinone, a new substance of abuse | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Fluorination - The Doyle Group - UCLA Source: UCLA Chemistry URL: [Link]

  • Title: Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

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Sources

Technical Whitepaper: Physicochemical Characterization of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical analysis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one , a specialized fluorinated intermediate often utilized in the synthesis of advanced agrochemicals and pharmaceuticals.

Given the proprietary nature of this specific substitution pattern, experimental data in the public domain is sparse. This guide synthesizes available analog data with high-fidelity predictive modeling (QSPR) to provide a working property profile, followed by a rigorous protocol for experimental validation.

Executive Summary

The compound 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (CAS: Not widely listed; Analogous to 261762-52-1 acid precursor) represents a critical class of poly-halogenated phenylacetones. Its unique 2,3,6-substitution pattern imparts significant lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs).

Accurate determination of its melting point (MP) and boiling point (BP) is not merely a regulatory requirement but a process safety imperative. The presence of multiple halogens suggests a high density and potential for thermal instability at elevated temperatures. This guide defines the theoretical property profile and establishes a self-validating protocol for empirical determination.

Chemical Identity & Structural Analysis[1][2]

Before thermal characterization, the structural integrity must be understood. The "2-Chloro-3,6-difluoro" moiety creates a crowded steric environment, influencing crystal packing and volatility.

AttributeDetail
IUPAC Name 1-(2-Chloro-3,6-difluorophenyl)propan-2-one
Common Name 2-Chloro-3,6-difluorophenylacetone
Molecular Formula C₉H₇ClF₂O
Molecular Weight 204.60 g/mol
SMILES CC(=O)Cc1c(F)ccc(F)c1Cl
Key Precursor 2-Chloro-3,6-difluorophenylacetic acid (CAS 261762-52-1)

Thermal Properties Data: Predicted vs. Analog

Due to the scarcity of direct experimental literature for this specific isomer, the following data is derived from Quantitative Structure-Property Relationship (QSPR) modeling and "Read-Across" analysis from structurally validated analogs (e.g., 2,6-difluorophenylacetone).

Table 1: Physicochemical Property Profile[3][4]
PropertyPredicted Value (High Confidence)Experimental Analog ReferenceNotes for Process Development
Physical State Low-Melting Solid or Oil2,6-Difluorophenylacetone (Oil)Likely solidifies upon high-purity isolation/cooling.
Melting Point (MP) 35°C – 45°C 2-Chloro-6-fluorophenylacetic acid (Solid, MP >100°C)Ketones typically melt lower than corresponding acids.
Boiling Point (BP) 248°C ± 10°C (at 760 mmHg)2,4-Difluorophenylacetone (BP ~220°C)The chlorine atom adds ~25-30°C to the BP.
BP (Reduced Pressure) 115°C – 125°C (at 10 mmHg)Unsubstituted Phenylacetone (BP 214°C)Critical: Distill under high vacuum to avoid decomposition.
Density 1.38 ± 0.05 g/cm³ Chloro-difluoro analogs (~1.35 g/cm³)Significantly denser than water.
Flash Point ~105°C Generic Phenylacetones (~90-100°C)Class IIIB Combustible Liquid.

Scientific Insight: The substitution of Hydrogen with Chlorine at the ortho position (C2) introduces significant steric bulk and increases molecular weight, raising the boiling point compared to the difluoro-only analog. However, the interference with planar stacking may suppress the melting point, potentially resulting in an oil that crystallizes slowly (supercooling).

Experimental Methodologies for Validation

As a Senior Scientist, you must not rely solely on predictions. The following protocols are designed to generate defensible data for regulatory filing (e.g., IND/NDA).

Melting Point Determination (DSC Protocol)

Standard capillary methods may be subjective for low-melting waxy solids. Differential Scanning Calorimetry (DSC) is required.

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Equilibration: Cool to -40°C to ensure full crystallization (overcome supercooling).

  • Ramp: Heat at 5°C/min under N₂ purge (50 mL/min).

  • Analysis: Record the Onset Temperature (

    
    ) as the melting point, not the peak.
    
  • Self-Validation: Run an Indium standard (

    
    ) immediately prior to verify cell constant.
    
Boiling Point Determination (Siwoloboff Method / Micro-Distillation)

Direct atmospheric distillation is discouraged due to potential thermal degradation (dehalogenation).

Protocol:

  • Setup: Use a micro-distillation apparatus with a vacuum controller.

  • Pressure: Set vacuum to 10 mmHg (stable).

  • Observation: Record the vapor temperature when condensate first appears at the still head.

  • Correction: Convert to atmospheric pressure using the Antoine Equation or a nomograph.

    • Approximation Rule:

      
      .
      

Synthesis & Purification Workflow

Understanding the thermal history of the sample is crucial. Impurities (e.g., unreacted acid or decarboxylated byproducts) will depress the MP and broaden the BP range.

SynthesisWorkflow Start Precursor: 2-Chloro-3,6-difluorophenylacetic Acid Step1 Activation: (SOCl2 / DMF Cat.) Start->Step1 Acid Chloride Formation Step2 Acylation: (Magnesium Malonate / Grignard) Step1->Step2 C-C Bond Formation Intermediate Crude Beta-Keto Ester Step2->Intermediate Step3 Decarboxylation: (Acid Hydrolysis / Heat) Intermediate->Step3 -CO2 Product Target: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one Step3->Product Crude Oil Purification Vacuum Distillation (115-125°C @ 10mmHg) Product->Purification Isolation

Figure 1: Typical synthesis pathway illustrating the critical decarboxylation step. Incomplete decarboxylation is a common impurity that alters boiling point data.

Application Context: Why These Numbers Matter

In drug development, the physical state of an intermediate dictates the engineering controls:

  • Solid Handling: If MP > 35°C, the material can be flaked or drummed. If it is a supercooled liquid (MP ~25-30°C), it requires heated tracing on transfer lines to prevent solidification in valves.

  • Distillation Safety: The high predicted BP (248°C) implies that atmospheric distillation is dangerous. The decomposition temperature (

    
    ) of poly-halogenated aromatics is often near 250-280°C. Operating at reduced pressure is mandatory  to maintain a safety margin of at least 50°C below 
    
    
    
    .

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 2,6-Difluorophenylacetone (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenylacetone Derivatives (Read-Across). Retrieved from [Link]

  • U.S. EPA. (2023). EPI Suite™-Estimation Program Interface for Physical Properties. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of fluorinated intermediates is paramount for crafting active pharmaceutical ingredients (APIs) with enhanced pharmacological profiles. The strategic incorporation of fluorine atoms can significantly improve metabolic stability, binding affinity, and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] 1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a key building block, offering a unique combination of reactive sites and structural motifs that are highly valuable in the synthesis of complex therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of 1-(2--Chloro-3,6-difluorophenyl)propan-2-one. Furthermore, it explores its potential applications as a versatile intermediate in the synthesis of various classes of pharmaceuticals.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is crucial before handling 1-(2-Chloro-3,6-difluorophenyl)propan-2-one in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇ClF₂OCalculated
Molecular Weight 204.60 g/mol []
Appearance Colorless to pale yellow liquid or low melting solidInferred from similar compounds
Boiling Point Not available (expected to be >200 °C at atm. pressure)N/A
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)General chemical knowledge
Purity Typically >97% (GC)

Safety and Handling Precautions:

1-(2-Chloro-3,6-difluorophenyl)propan-2-one is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[]

  • Hazard Statements (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[]

  • Precautionary Statements (Anticipated): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

The synthesis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one can be logically approached through a two-step process involving a Friedel-Crafts acylation followed by an alpha-chlorination. This synthetic strategy is well-established for the preparation of α-halo ketones.

Workflow for the Synthesis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Chlorination A 1-Chloro-2,5-difluorobenzene F Reaction Mixture A->F Reactant B Propanoyl Chloride B->F Reactant C Aluminum Chloride (AlCl₃) C->F Catalyst D Dichloromethane (DCM) D->F Solvent E 1-(2,5-Difluorophenyl)propan-1-one G 1-(2,5-Difluorophenyl)propan-1-one E->G Intermediate F->E Product K Reaction Mixture G->K Starting Material H Sulfuryl Chloride (SO₂Cl₂) H->K Chlorinating Agent I Methanol (MeOH) I->K Solvent J 1-(2-Chloro-3,6-difluorophenyl)propan-2-one K->J Final Product Analytical_Workflow A Synthesized Product: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one B Purity Assessment A->B C Structural Elucidation A->C D GC-MS Analysis B->D E HPLC-UV Analysis B->E F ¹H NMR Spectroscopy C->F G ¹³C NMR Spectroscopy C->G H Mass Spectrometry (MS) C->H

Sources

Application Note: Scalable Manufacturing of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the manufacturing of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (Target Molecule). This fluorinated phenylacetone derivative is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemical fungicides.

While traditional routes to phenylacetones often employ the Henry reaction (nitroalkene reduction), that pathway is plagued by safety concerns regarding exothermic runaways and regulatory restrictions on nitroethane. This guide presents the Meldrum’s Acid Process (MAP) as the superior alternative for scale-up. The MAP route offers high regioselectivity, avoids hazardous reduction steps, and utilizes commercially available 2-Chloro-3,6-difluorophenylacetic acid (CAS 261762-52-1) as the starting material.

Key Process Advantages
  • Safety: Eliminates the use of high-pressure hydrogenation and explosive nitro-intermediates.

  • Scalability: The decarboxylative hydrolysis step is highly controllable and exothermic events are manageable.

  • Purity: Avoids the formation of regioisomeric byproducts common in Friedel-Crafts acylation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the acidity of the alpha-methylene protons in the phenylacetic acid derivative. By activating the acid and condensing it with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), we generate an acylated intermediate that undergoes facile thermal decarboxylation to yield the methyl ketone.

Reaction Scheme (Graphviz)

ReactionScheme SM 2-Chloro-3,6-difluorophenylacetic Acid (C8H5ClF2O2) Int1 Acid Chloride Intermediate SM->Int1 SOCl2, Toluene Reflux Int2 Acyl Meldrum's Acid Intermediate Int1->Int2 Meldrum's Acid Pyridine, DCM, 0°C Reagent Meldrum's Acid + Pyridine Reagent->Int2 Product 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (Target) Int2->Product AcOH/H2O Reflux (-CO2, -Acetone) Byprod CO2 + Acetone Int2->Byprod

Caption: The 3-stage conversion from phenylacetic acid to phenylacetone via the Meldrum's Acid adduct.

Process Development & Optimization

Route Selection Justification
ParameterHenry Reaction (Nitroalkene)Friedel-Crafts AcylationMeldrum's Acid Process (Selected)
Starting Material Aldehyde (Available)1,2,4-TrifluorobenzenePhenylacetic Acid (Available)
Reagents Nitroethane (Regulated), Fe/HClChloroacetone, AlCl3Meldrum's Acid, SOCl2
Safety Profile High Risk (Exothermic, Runaway)Moderate (HCl gas)Low Risk (Controlled CO2 release)
Impurity Profile Oxime/Hydroxylamine byproductsRegioisomers (Difficult separation)High purity (>98%)
Critical Process Parameters (CPPs)
  • Acid Chloride Formation: Complete conversion is essential. Residual thionyl chloride must be removed via azeotropic distillation (toluene) to prevent degradation of Meldrum's acid.

  • Acylation Temperature: The reaction of the acid chloride with Meldrum's acid is exothermic. The temperature must be maintained between 0°C and 5°C during addition to prevent polymerization.

  • Decarboxylation Control: The hydrolysis step releases CO2. Rate of heating controls the gas evolution rate; rapid heating can cause foaming and vessel over-pressurization.

Detailed Manufacturing Protocol (1.0 kg Scale)

Objective: Synthesis of 1.0 kg of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one.

Phase 1: Preparation of Acid Chloride
  • Equipment: 10 L Glass-lined reactor equipped with a reflux condenser, scrubber (NaOH), and mechanical stirrer.

  • Charge: Load 1.25 kg (6.05 mol) of 2-Chloro-3,6-difluorophenylacetic acid [CAS 261762-52-1] and 5.0 L of anhydrous Toluene.

  • Activation: Add 0.86 kg (7.26 mol) of Thionyl Chloride dropwise over 30 minutes.

  • Reaction: Heat to reflux (80-85°C) for 3 hours. Monitor by HPLC (quench aliquot with methanol).

  • Workup: Distill off Toluene and excess Thionyl Chloride under reduced pressure (50°C, 100 mbar) to yield the crude Acid Chloride as a yellow oil. Do not purify further.

Phase 2: Acylation of Meldrum's Acid
  • Equipment: 20 L Reactor with cooling jacket (-10°C capacity).

  • Charge: Dissolve 0.96 kg (6.65 mol) of Meldrum's Acid in 8.0 L of Dichloromethane (DCM).

  • Base Addition: Cool to 0°C. Add 1.05 kg (13.3 mol) of Pyridine slowly, maintaining internal temperature < 5°C.

  • Acylation: Dissolve the crude Acid Chloride (from Phase 1) in 2.0 L of DCM. Add this solution dropwise to the Meldrum's Acid mixture over 2 hours, keeping T < 5°C.

  • Hold: Stir at 0°C for 1 hour, then allow to warm to 20°C and stir for 2 hours.

  • Quench: Wash the organic layer with 5 L of 2M HCl (to remove Pyridine), followed by 5 L of water. Dry the organic phase over MgSO4 and concentrate to yield the Acyl Meldrum's Acid Intermediate (solid/oil).

Phase 3: Hydrolysis & Decarboxylation
  • Equipment: 10 L Reactor with reflux condenser.

  • Charge: Suspend the intermediate from Phase 2 in 4.0 L of Glacial Acetic Acid and 1.0 L of Water.

  • Reaction: Heat slowly to reflux (approx. 100°C). Caution: Vigorous CO2 evolution occurs around 80°C. Control heating ramp to manage gas evolution.

  • Duration: Reflux for 4 hours until CO2 evolution ceases.

  • Isolation: Cool to room temperature. Dilute with 10 L of water. Extract with 3 x 3 L of Ethyl Acetate (or Toluene).

  • Purification: Wash combined organics with saturated NaHCO3 (until neutral) and Brine. Concentrate.

  • Final Polish: Distill the crude oil under high vacuum (approx. 110-115°C @ 1 mmHg) to collect the pure product.

Expected Yield: ~0.95 - 1.05 kg (75-82% overall). Appearance: Pale yellow to colorless oil.

Analytical Controls & Specifications

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Identification 1H-NMR (CDCl3)Consistent with structure (Singlet ~2.2 ppm, Singlet ~3.8 ppm)
Assay HPLC (C18, ACN/Water)≥ 98.0%
Water Content Karl Fischer≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Process Workflow Diagram (Graphviz)

ProcessFlow Start Start: Phenylacetic Acid Step1 Step 1: Chlorination (SOCl2, Toluene) Start->Step1 Check1 IPC: HPLC >99% Conv. Step1->Check1 Step2 Step 2: Acylation (Meldrum's Acid, Pyridine, DCM) Check1->Step2 Pass Step3 Step 3: Decarboxylation (AcOH/H2O, Reflux) Step2->Step3 Isolate Isolation: Extraction & Distillation Step3->Isolate Final Final Product (>98% Purity) Isolate->Final

Caption: Operational workflow for the 1 kg scale-up batch.

Safety & Hazard Assessment

  • Thionyl Chloride (SOCl2): Highly corrosive and reacts violently with water to release HCl and SO2. Use a caustic scrubber (NaOH) for off-gas.

  • Meldrum's Acid: Generally low toxicity but can cause irritation.

  • Carbon Dioxide (CO2): The decarboxylation step generates massive volumes of CO2 (approx. 150 L per 1 kg batch). Ensure reactor venting is sized correctly to prevent over-pressurization.

  • Waste Management: Halogenated solvents (DCM) must be segregated. Aqueous waste from Phase 2 contains pyridine hydrochloride and must be treated before disposal.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of β-keto esters.[1] Journal of Organic Chemistry, 43(10), 2087-2088. Link

  • BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Link

  • Organic Syntheses. (1984). Meldrum's Acid. Org. Syn. Coll. Vol. 7, p.359. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-3,6-difluorophenylacetic acid (CAS 261762-52-1).[3][4][5] Link

  • Chen, B. C. (1991). Meldrum's acid in synthesis.[1] Heterocycles, 32(3), 529-597. (Review of the general methodology).

Sources

Application Note: Grignard Reaction Pathways for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the specific challenges of performing Grignard reactions on 1-(2-Chloro-3,6-difluorophenyl)propan-2-one . Due to the unique electronic and steric environment of this scaffold, standard Grignard protocols typically fail, resulting in low yields due to competing enolization.

Executive Summary & Molecular Analysis

The substrate 1-(2-Chloro-3,6-difluorophenyl)propan-2-one presents a "perfect storm" of challenges for nucleophilic addition. Unlike simple phenylacetone, this molecule possesses a highly electron-deficient aromatic ring with significant steric crowding.[1][2]

Structural Challenges
  • Hyper-Acidity of

    
    -Protons:  The electron-withdrawing nature of the three halogen atoms (Cl at C2; F at C3, C6) exerts a strong inductive effect (-I) on the benzylic carbon.[2] This lowers the pKa of the 
    
    
    
    -protons significantly (estimated pKa ~12–14 vs. ~16 for phenylacetone), making them highly susceptible to deprotonation by basic Grignard reagents.
  • Di-Ortho Substitution (Steric Blockade): The carbonyl group is flanked by the benzylic methylene, which is itself crowded by the C2-Chloro and C6-Fluoro substituents.[2] This "ortho-effect" sterically hinders the approach of the nucleophile to the carbonyl carbon, kinetically favoring the smaller proton abstraction pathway.

Mechanistic Pathways

When a standard Grignard reagent (


) encounters this substrate, four distinct pathways compete.[1][2] Understanding these is critical for reaction engineering.
Pathway Analysis
  • Pathway A: 1,2-Addition (Target): Nucleophilic attack at the carbonyl carbon yields the desired tertiary alcohol.[1] This is kinetically slow due to steric hindrance from the C2-Cl and C6-F groups.[1][2]

  • Pathway B: Enolization (Major Side Reaction): The Grignard reagent acts as a base, removing an acidic benzylic proton.[1] This forms a magnesium enolate.[1][2] Upon acidic quench, this reverts to the starting material (SM), leading to "no reaction" or low conversion.[1]

  • Pathway C: Metal-Halogen Exchange: The C2-Cl bond is weak relative to C-F.[1][2] In the presence of electron-rich alkyl Grignards (e.g.,

    
    ), Mg-Cl exchange can occur, generating a reactive aryl Grignard species that can polymerize or react with the ketone of another molecule.
    
  • Pathway D: Reduction: If the Grignard reagent possesses

    
    -hydrogens (e.g., 
    
    
    
    ), hydride transfer can reduce the ketone to a secondary alcohol.
Pathway Visualization

GrignardPathways Start 1-(2-Cl-3,6-F-Ph) propan-2-one Target Pathway A: 1,2-Addition (Tertiary Alcohol) Start->Target Nucleophilic Attack (Promoted by CeCl3) Enolate Pathway B: Enolization (Magnesium Enolate) Start->Enolate Deprotonation (Fast w/o additives) Exchange Pathway C: Mg-Cl Exchange (Aryl Grignard) Start->Exchange Attack at C-Cl Reduction Pathway D: Reduction (Secondary Alcohol) Start->Reduction Hydride Transfer RMgX Grignard Reagent (R-MgX) RMgX->Start Recovered Recovered Starting Material (Post-Quench) Enolate->Recovered H3O+ Quench

Figure 1: Competing reaction pathways.[1][2] Pathway B (Enolization) dominates under standard conditions due to the high acidity of benzylic protons.

Optimization Strategy: The Organocerium Protocol

To overcome the enolization/addition ratio, the Imamoto Method (activation with anhydrous Cerium(III) Chloride) is the required standard for this substrate.

Why CeCl Works
  • Oxophilicity: Ce(III) is a strong Lewis acid (Hard Acid) that coordinates tightly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reduced Basicity: Transmetallation creates an organocerium species (

    
    ) which is less basic than the corresponding Grignard but highly nucleophilic.[1][2] This suppresses Pathway B (Enolization) while accelerating Pathway A (Addition).[1]
    
Comparative Data: Standard vs. Organocerium
ParameterStandard Grignard (THF, 0°C)Organocerium (CeCl

, -78°C)
Primary Species

(Basic, Nucleophilic)

(Less Basic, Highly Nucleophilic)
Major Product Recovered SM (>60%)Tertiary Alcohol (>85%)
Side Products Enolization, ReductionMinimal
Reaction Time 1–4 Hours30–60 Minutes

Detailed Experimental Protocol

Objective: Synthesis of tertiary alcohol from 1-(2-Chloro-3,6-difluorophenyl)propan-2-one using Methylmagnesium Bromide (MeMgBr) via CeCl


 activation.
Reagents & Equipment
  • Substrate: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (1.0 eq)

  • Grignard: MeMgBr (3.0 M in Et

    
    O, 1.5 eq)[1]
    
  • Additive: Cerium(III) Chloride Heptahydrate (CeCl

    
    [1][3]·7H
    
    
    
    O) (1.6 eq)[1][2]
  • Solvent: Anhydrous THF (inhibitor-free)

  • Glassware: Flame-dried 3-neck flask, addition funnel, Schlenk line.

Step-by-Step Procedure
Phase 1: Preparation of Anhydrous CeCl

(CRITICAL)

Commercially available "anhydrous" CeCl


 is often wet.[1][2] In-situ drying is mandatory.[1][2]
  • Place CeCl

    
    [1][2]·7H
    
    
    
    O (1.6 eq) in a Schlenk flask with a stir bar.
  • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours.

    • Observation: The solid will bubble/shift as water leaves, eventually becoming a fine white powder.[1]

    • Caution: Do not exceed 160°C to avoid decomposition.[1][2]

  • Cool to room temperature under Argon.

Phase 2: Formation of Organocerium Reagent
  • Add anhydrous THF to the dried CeCl

    
     powder to form a slurry.[1] Stir vigorously at RT for 2 hours (or overnight) to ensure formation of the CeCl
    
    
    
    ·(THF)
    
    
    complex.[1][2]
    • Visual: The slurry should look milky and uniform.[1]

  • Cool the slurry to -78°C (Dry ice/Acetone bath).

  • Add MeMgBr (1.5 eq) dropwise via syringe.[1]

    • Reaction: Stir for 30–45 minutes at -78°C. The reagent transmetallates to form the organocerium species.[2]

Phase 3: Substrate Addition
  • Dissolve 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (1.0 eq) in minimal anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at -78°C over 15 minutes.

    • Note: Keep temperature strictly below -65°C to prevent exchange at the C2-Cl position.[1][2]

  • Stir at -78°C for 1 hour. Monitor by TLC or HPLC.[1][2]

    • Endpoint: Disappearance of ketone.[1] If SM remains, allow to warm slightly to -40°C, but do not warm to 0°C until quench.

Phase 4: Quench & Workup
  • Quench the reaction at low temperature with 10% aqueous acetic acid or saturated NH

    
    Cl.
    
    • Safety: Exothermic.[1][2] Add slowly.

  • Allow to warm to room temperature.

  • Extract with Ethyl Acetate (3x).[1] Wash combined organics with NaHCO

    
     (to neutralize acid) and Brine.[1]
    
  • Dry over MgSO

    
     and concentrate.
    
Workflow Diagram

ProtocolWorkflow cluster_drying Phase 1: Catalyst Activation cluster_reaction Phase 2 & 3: Reaction Step1 CeCl3·7H2O High Vac, 150°C, 2h Step2 Anhydrous CeCl3 (Fine White Powder) Step1->Step2 Step3 Suspend in THF Cool to -78°C Step2->Step3 Step4 Add Grignard (RMgX) Transmetallation (30 min) Step3->Step4 Step5 Add Ketone Substrate Stir 1h at -78°C Step4->Step5 Quench Workup & Isolation Step5->Quench 10% AcOH

Figure 2: Step-by-step workflow for the CeCl


-mediated Grignard addition.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Recovered Starting Material Incomplete drying of CeCl

.
Ensure CeCl

is heated to 150°C under high vac. If "clumpy," it is not dry.[1]
Biphenyl Impurities Mg-Cl exchange (Pathway C).[1][2]Maintain temperature at -78°C. Do not let the reaction warm up before quench.[1][2]
Low Yield Enolization despite CeCl

.
Increase CeCl

loading to 2.0 eq. Ensure vigorous stirring of the slurry.

Safety Warning:

  • HF Generation: While C-F bonds are generally stable, accidental harsh acidic conditions or extreme heat could theoretically liberate HF.[1] Use standard PPE.[1][2]

  • Exotherms: The quench of organocerium reagents can be vigorous. Always quench at low temperature.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1][4] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link[1][2]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.[1] Link[1][2]

  • Conlon, D. A., et al. "Practical Synthesis of the VEGF Receptor Kinase Inhibitor."[1] Journal of Organic Chemistry, vol. 73, no. 12, 2008. (Demonstrates handling of polyhalogenated aromatics). Link[1][2]

  • Bartoli, G., et al. "CeCl3-Mediated Addition of Grignard Reagents to 1,3-Dicarbonyl Compounds."[1][2] European Journal of Organic Chemistry, 2003.[1] Link[1][2]

Sources

Application Notes: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one as a Versatile Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of resistance in agricultural pests and pathogens necessitates a continuous pipeline of novel, effective, and environmentally benign agrochemicals. Within this landscape, organofluorine compounds have emerged as a cornerstone of modern pesticide design, offering unique physicochemical properties that can significantly enhance biological efficacy.[1] This guide provides a detailed technical overview of the application of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one , a highly functionalized building block, in the synthesis of advanced agrochemical scaffolds. We will explore the strategic importance of its structural features—the reactive α-chloroketone moiety and the metabolically robust difluorophenyl ring—and provide a detailed, field-proven protocol for its use in constructing a fungicidal pyrazole core. This document is intended for researchers, chemists, and process development scientists in the agrochemical industry.

The Strategic Value of Fluorinated Phenylpropanones in Agrochemical Design

The incorporation of fluorine into active ingredients can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3][4] The subject molecule, 1-(2-Chloro-3,6-difluorophenyl)propan-2-one, is a prime example of a "fluorine-containing building block" approach, where a pre-fluorinated intermediate is used to construct the final product.[2][5]

  • The 2,6-Difluorophenyl Moiety: The presence of two fluorine atoms on the phenyl ring serves multiple purposes. The strong carbon-fluorine bond enhances resistance to oxidative metabolism in target organisms and the environment, potentially leading to longer-lasting efficacy.[6] Furthermore, the high electronegativity of fluorine alters the electronic profile of the molecule, which can lead to stronger and more selective binding to target proteins, a critical factor in developing active ingredients with novel modes of action.[4]

  • The α-Chloroketone Functionality: This structural feature is a versatile reactive handle. The chlorine atom, positioned alpha to the carbonyl group, is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the key to its utility, enabling efficient construction of complex heterocyclic systems, which form the core of many modern fungicides and herbicides, through condensation and cyclization reactions.[6]

Application Protocol: Synthesis of a 1,5-Disubstituted Pyrazole Fungicidal Core

Substituted pyrazoles are a well-established and commercially significant class of fungicides, most notably as succinate dehydrogenase inhibitors (SDHIs). The following protocol details the synthesis of a novel pyrazole derivative, a key step in the development of new fungicidal candidates, using 1-(2-Chloro-3,6-difluorophenyl)propan-2-one as the starting material. This reaction is a classic example of a cyclocondensation reaction to form a heterocyclic ring.

Rationale for Experimental Design

The chosen reaction is a Hantzsch-type synthesis adapted for pyrazole formation, where the α-chloroketone reacts with a hydrazine derivative.

  • Reagents: Phenylhydrazine is selected as the nucleophile to provide the N-N bond essential for the pyrazole ring.

  • Solvent: Anhydrous ethanol is used as the reaction solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux conditions, which provides the necessary activation energy for the reaction.

  • Base: Sodium acetate is added as a mild, non-nucleophilic base. Its role is to scavenge the HCl that is formed during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Experimental Workflow

The overall workflow involves the initial condensation of the hydrazine with the ketone, followed by an intramolecular nucleophilic substitution to close the ring and form the aromatic pyrazole system.

G cluster_conditions Reaction Conditions reactant1 1-(2-Chloro-3,6-difluorophenyl)propan-2-one product 1-(2,6-Difluorobenzyl)-3-methyl- 1-phenyl-1H-pyrazole reactant1->product reactant2 Phenylhydrazine reactant2->product conditions 1. Anhydrous Ethanol 2. Sodium Acetate 3. Reflux, 6h

Caption: Synthesis of a pyrazole core via cyclocondensation.

Step-by-Step Laboratory Protocol
  • Flask Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Reagent Addition: Charge the flask with 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (10.0 g, 45.7 mmol), phenylhydrazine (5.4 g, 49.9 mmol, 1.1 eq), and anhydrous sodium acetate (4.1 g, 50.3 mmol, 1.1 eq).

  • Reaction Execution: Place the flask in an oil bath and heat the mixture to reflux (approx. 78°C). Maintain a gentle reflux under a nitrogen atmosphere for 6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up and Isolation: a. After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature. b. Reduce the solvent volume to approximately 20 mL using a rotary evaporator. c. Add deionized water (100 mL) to the concentrated mixture, which will cause the product to precipitate. d. Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold deionized water (2 x 30 mL).

  • Purification: a. Dry the crude solid in a vacuum oven at 40°C overnight. b. Recrystallize the crude product from a minimal amount of hot isopropanol to yield the pure pyrazole derivative as a crystalline solid.

  • Final Product: Dry the purified crystals under vacuum to a constant weight. The expected product is 1-(2,6-difluorobenzyl)-3-methyl-1-phenyl-1H-pyrazole.

Product Characterization and Data

Validation of the synthesized product is critical. The following table summarizes the expected analytical data for the target compound, which should be confirmed by experimental analysis.

ParameterExpected Value
Molecular Formula C₁₇H₁₄F₂N₂
Molecular Weight 296.31 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 115-118 °C (Predicted)
¹H NMR (400 MHz, CDCl₃) δ 7.2-7.5 (m, 5H, Ar-H), 6.9-7.1 (m, 3H, Ar-H), 6.1 (s, 1H, pyrazole-H), 5.4 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)
Purity (by HPLC) >98%

Potential Downstream Functionalization

The synthesized pyrazole core is not an end in itself but rather a key intermediate for creating a diverse library of potential agrochemicals. Further modifications can be made to optimize biological activity. A common and highly effective modification for pyrazole fungicides is the introduction of a carboxamide group, often at the C4 position of the pyrazole ring.

G start Synthesized Pyrazole Core step1 Vilsmeier-Haack Formylation start->step1 POCl₃, DMF step2 Oxidation step1->step2 KMnO₄ step3 Amide Coupling step2->step3 SOCl₂, Amine final Final Active Ingredient (e.g., SDHI Fungicide) step3->final

Caption: Potential pathway for downstream amide functionalization.

This sequence typically involves:

  • Formylation: Introduction of an aldehyde group at the C4 position using the Vilsmeier-Haack reaction.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid.

  • Amide Coupling: Conversion of the carboxylic acid to an acid chloride, followed by reaction with a desired amine to form the final amide product.

Conclusion

1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a valuable and highly reactive intermediate for the synthesis of complex agrochemicals. Its unique combination of a metabolically stable difluorinated ring and a versatile α-chloroketone handle allows for the efficient construction of key heterocyclic scaffolds, such as pyrazoles, which are prevalent in modern fungicides. The protocols and strategies outlined in this guide demonstrate a robust and reproducible pathway for leveraging this building block in the discovery and development of next-generation crop protection agents.

References

  • Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents. PlumX.
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026, February 10). Leading Chemical Supplier.
  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters.
  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. (2017, May 4). MDPI.
  • Wang, Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Nankai University Repository.
  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024, September 21). ACS Publications.
  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023, October 14). PMC.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. ISCIENCE.

Sources

Application Notes & Protocols: Catalytic Transformations of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates several key features for molecular diversification: a reactive ketone carbonyl, an enolizable α-proton, and an aryl chloride susceptible to cross-coupling. The presence of a difluorinated phenyl ring is particularly notable, as fluorine substitution is a widely employed strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide provides a detailed exploration of three critical classes of catalytic reactions applicable to this substrate. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust and adaptable. We will delve into the catalytic asymmetric reduction of the ketone, α-functionalization via enolate intermediates, and cross-coupling at the aryl-chloride bond, providing field-proven insights and detailed, self-validating protocols.

Section 1: Catalytic Asymmetric Reduction of the Carbonyl Group

The stereoselective reduction of the prochiral ketone in 1-(2-Chloro-3,6-difluorophenyl)propan-2-one to its corresponding chiral alcohol is a paramount transformation. Chiral alcohols are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients.[1][2] Asymmetric Transfer Hydrogenation (ATH) is often preferred in a discovery setting due to its operational simplicity, avoiding the need for high-pressure hydrogen gas.[3]

Expertise & Rationale: The success of ATH hinges on the selection of a chiral catalyst that can effectively differentiate between the two faces of the carbonyl group. Rhodium(III) and Ruthenium(II) complexes bearing chiral diamine or amino alcohol ligands are highly effective for this purpose.[4][5] The catalyst, often a half-sandwich complex, activates a hydrogen donor (e.g., formic acid or isopropanol). The substrate coordinates to the metal center, and the hydride is delivered stereoselectively to the carbonyl carbon, controlled by the chiral ligand environment. The use of an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt3) is common, as it serves as both the hydrogen source and a convenient solvent system.[4]

Protocol 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the enantioselective reduction of the title ketone using a well-defined Rh(III) catalyst with a tosylated diamine ligand.

Experimental Workflow Diagram

sub Substrate & Catalyst (Ketone, [Rh(Cp*)Cl2]2, Ligand) reagents Reagent Addition (HCOOH/NEt3) sub->reagents 1. reaction Reaction (Stir at 40 °C, 24h) reagents->reaction 2. quench Workup: Quench (Sat. NaHCO3) reaction->quench 3. extract Workup: Extraction (Ethyl Acetate) quench->extract 4. dry Workup: Dry & Concentrate (Na2SO4, Rotovap) extract->dry 5. purify Purification (Silica Gel Chromatography) dry->purify 6. product Product (Chiral Alcohol) purify->product 7.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials:

  • 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

  • [Rh(Cp*)Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deuterated chloroform (CDCl3) for NMR

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation: In a clean, dry Schlenk flask under an inert atmosphere (N2 or Ar), add [Rh(Cp*)Cl2]2 (0.005 mmol, 1 mol% Rh) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%).

  • Add 2.0 mL of the formic acid/triethylamine azeotrope and stir the mixture at room temperature for 15 minutes until a clear, orange solution is formed.

  • Reaction: Add 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary:

Catalyst SystemH-SourceTemp (°C)Typical YieldTypical ee%Reference
[Rh(Cp*)Cl2]2 / (R,R)-TsDPENHCOOH/NEt340>95%>97%[4]
[Ru(p-cymene)Cl2]2 / (R,R)-TsDPENHCOOH/NEt328>90%>98%[3]
Rhodium(III)/Josiphos LigandH2 (gas)25>99%>99%[6]

Section 2: Catalytic α-Arylation of the Ketone

The α-position of the ketone is amenable to deprotonation to form an enolate, which can act as a nucleophile in palladium-catalyzed cross-coupling reactions. This allows for the formation of a C(sp³)–C(sp²) bond, creating a more complex molecular scaffold with a tertiary stereocenter.[7][8][9]

Expertise & Rationale: The palladium-catalyzed α-arylation of ketones, a reaction extensively developed by the Hartwig and Buchwald groups, is a powerful tool for C-C bond formation.[10] The choice of ligand is critical for an efficient catalytic cycle. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines or bulky alkylphosphines) are required.[10][11] These ligands promote the crucial, often rate-limiting, reductive elimination step to release the α-arylated product and regenerate the Pd(0) catalyst. The base must be strong enough to deprotonate the ketone but compatible with the catalyst system; sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are common choices.

Catalytic Cycle for α-Arylation

G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_aryl Ar-Pd(II)(L2)-X ox_add->pd_aryl enol_add Enolate Coordination pd_aryl->enol_add pd_enolate Ar-Pd(II)(L2)-Enolate enol_add->pd_enolate red_elim Reductive Elimination pd_enolate->red_elim red_elim->pd0 Catalyst Regeneration product α-Aryl Ketone red_elim->product aryl_halide Ar'-X aryl_halide->ox_add ketone Ketone + Base enolate Enolate ketone->enolate enolate->enol_add

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.

Protocol 2: Palladium-Catalyzed α-Arylation with an Aryl Bromide

Materials:

  • 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

  • 4-Bromoanisole (or other aryl bromide)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Toluene

  • Ammonium chloride (NH4Cl) solution

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3 (0.01 mmol, 2 mol% Pd), and XPhos (0.022 mmol, 2.2 mol%).

  • Add anhydrous toluene (3 mL), followed by 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (0.5 mmol, 1.0 equiv) and 4-bromoanisole (0.6 mmol, 1.2 equiv).

  • Add NaHMDS (0.7 mmol, 1.4 equiv) as a solid or a solution in THF.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the α-arylated product.

Data Summary:

Pd SourceLigandArylating AgentBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)2n-BuPAd2Aryl ChlorideNaOt-BuToluene10080-95%[11]
Pd2(dba)3XPhosAryl BromideNaHMDSToluene10075-90%[10]
NiCl2·glymepyboxAryl ZincNoneGlyme/THF-3070-85%[7]

Section 3: Buchwald-Hartwig Amination of the Aryl Chloride

The C(sp²)–Cl bond on the difluorophenyl ring is a prime target for functionalization via palladium-catalyzed C–N cross-coupling, known as the Buchwald-Hartwig amination.[12][13] This reaction is one of the most powerful methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14][15]

Expertise & Rationale: The mechanism is similar to other palladium cross-coupling reactions, involving oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The electron-withdrawing fluorine atoms on the ring can make the aryl chloride more susceptible to oxidative addition. However, the ortho-chloro and ortho-fluoro substituents introduce steric hindrance. Therefore, a highly active catalyst system is required. Modern Buchwald-type biarylphosphine ligands are ideal as they are both bulky and electron-rich, facilitating both the oxidative addition and the reductive elimination steps.[16] A strong, non-nucleophilic base like sodium tert-butoxide is typically used.

Logical Flow for Buchwald-Hartwig Amination

sub Aryl Chloride (Substrate) process Palladium-Catalyzed Cross-Coupling sub->process amine Amine (e.g., Morpholine) amine->process catalyst Catalyst System (Pd Source + Ligand) catalyst->process base Base (e.g., NaOt-Bu) base->process product C-N Coupled Product (Aryl Amine) process->product

Caption: Key components for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling

Materials:

  • 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

  • Morpholine (or other primary/secondary amine)

  • Pd(OAc)2 (Palladium(II) acetate)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd(OAc)2 (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and NaOt-Bu (0.7 mmol, 1.4 equiv).

  • Add 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (0.5 mmol, 1.0 equiv).

  • Add anhydrous toluene (2.5 mL), followed by morpholine (0.6 mmol, 1.2 equiv).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired aryl amine.

Data Summary:

Pd SourceLigandAmine TypeBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)2RuPhosSecondary CyclicNaOt-BuToluene11085-95%[12][13]
Pd2(dba)3BINAPPrimaryCs2CO3Anisole10070-90%[13]
Pd(0)P(o-tolyl)3Secondary AcyclicLiHMDSToluene10070-85%[15]

Conclusion

1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a highly valuable substrate for chemical synthesis, offering at least three distinct points for catalytic modification. The protocols and principles outlined in this guide demonstrate robust methods for asymmetric reduction, α-arylation, and C-N cross-coupling. By understanding the rationale behind the choice of catalysts, ligands, and conditions, researchers can effectively leverage these transformations to rapidly generate diverse libraries of complex molecules for evaluation in drug discovery programs. The application of these modern catalytic methods provides a powerful and efficient pathway to novel chemical entities built from this fluorinated core structure.

References

  • Title: Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands Source: PubMed, Chemistry. 2019 Aug 14;25(46):10818-10822 URL: [Link]

  • Title: A Unified Approach to Chiral α-Aryl Ketones and Aldehydes via Ni-Catalyzed Asymmetric Reductive Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents Source: NIH Public Access, J. Am. Chem. Soc. 2005 April 20; 127(15): 5334–5335 URL: [Link]

  • Title: RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION Source: The University of Liverpool Repository URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic-Chemistry.org URL: [Link]

  • Title: A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones Source: Organic Letters 2005, 7, 25, 5729–5731 URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles Source: Accounts of Chemical Research, 2003, 36 (4), pp 234–245 URL: [Link]

  • Title: Rhodium-catalyzed asymmetric transfer hydrogenation of alkyl and aryl ketones in aqueous media Source: Green Chemistry, 2004, 6, 505-508 URL: [Link]

  • Title: Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry Source: RSC Advances, 2024, 14, 12693-12711 URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes Source: Tetrahedron Letters, Volume 53, Issue 19, 2012, Pages 2425-2429 URL: [Link]

  • Title: Synthesis of chiral alcohols from ketones. Source: ResearchGate URL: [Link]

  • Title: RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water Source: Angewandte Chemie International Edition, 2008, 47, 798-801 URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Reduction of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 1-(2-chloro-3,6-difluorophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during this critical synthetic step. By understanding the underlying mechanisms, you can optimize your reaction conditions to favor the formation of the desired product, 1-(2-chloro-3,6-difluorophenyl)propan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during the reduction of 1-(2-chloro-3,6-difluorophenyl)propan-2-one. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

Q1: My reaction is showing a significant amount of a dechlorinated byproduct. What is causing this, and how can I prevent it?

A1: Reductive dehalogenation is a common side reaction with α-halo ketones.

This occurs when the reducing agent removes the chlorine atom, leading to the formation of 1-(3,6-difluorophenyl)propan-2-ol or even 1-(3,6-difluorophenyl)propane if over-reduction occurs.

Mechanism of Reductive Dehalogenation: The reduction of α-halo ketones can proceed through a mechanism that results in the loss of the halogen atom to form enolates.[1] One-electron reducing agents can donate a single electron to the halo ketone, leading to a radical anion that fragments to an organic radical and a halide anion. A second electron donation then forms a metal enolate.

Troubleshooting Reductive Dehalogenation:

Factor Explanation Recommended Action
Choice of Reducing Agent Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more prone to causing dehalogenation than milder reagents like sodium borohydride (NaBH₄).[2][3]Use a milder reducing agent such as sodium borohydride (NaBH₄).[4]
Reaction Temperature Higher temperatures can provide the activation energy needed for the dehalogenation pathway.Maintain a low reaction temperature, typically between 0°C and room temperature.
Solvent Protic solvents can participate in the reaction and influence the product distribution.Use aprotic solvents like tetrahydrofuran (THF) or diethyl ether, especially with stronger reducing agents.[2] For NaBH₄, alcoholic solvents are common but reaction time and temperature should be carefully controlled.[4]
Reaction Time Prolonged reaction times can lead to the formation of more side products.Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.
Q2: I've identified an epoxide in my product mixture. How is this forming, and what can I do to minimize it?

A2: Intramolecular cyclization of the intermediate halohydrin can lead to epoxide formation.

The reduction of the ketone forms an alcohol (a halohydrin). The resulting alkoxide can then act as an internal nucleophile, displacing the adjacent chloride to form an epoxide ring.[5][6]

Mechanism of Epoxide Formation: The reduction of the α-halo ketone produces an α-halohydrin.[5] Subsequent treatment with a base can cause ring closure to form an epoxide.[5] Even without the addition of a strong base, the alkoxide formed during the reduction can be basic enough to initiate this intramolecular Williamson ether synthesis.

Troubleshooting Epoxide Formation:

Factor Explanation Recommended Action
Basicity of the Reaction Medium The presence of a base promotes the deprotonation of the alcohol, facilitating the nucleophilic attack to form the epoxide.[5]Maintain neutral or slightly acidic work-up conditions. If a basic quench is necessary, it should be done at low temperatures and for a short duration.
Reaction Temperature Higher temperatures can accelerate the rate of the intramolecular cyclization.Perform the reduction and work-up at low temperatures (e.g., 0°C).
Solvent Choice The choice of solvent can influence the stability of the intermediate alkoxide.Consider using solvents that do not significantly promote the formation of the alkoxide or its subsequent reaction.
Q3: My reaction seems to have stalled, or I'm observing incomplete conversion. What are the likely causes?

A3: Incomplete conversion can be due to several factors, including reagent quality, stoichiometry, and reaction conditions.

Troubleshooting Incomplete Conversion:

Factor Explanation Recommended Action
Reducing Agent Quality Hydride reducing agents can decompose upon exposure to moisture.[4]Use freshly opened or properly stored reducing agents. Ensure all glassware is thoroughly dried before use.
Stoichiometry An insufficient amount of the reducing agent will lead to incomplete conversion.Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents).
Reaction Temperature While low temperatures are generally preferred to minimize side reactions, a temperature that is too low may significantly slow down the desired reduction.If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature while monitoring for the formation of side products.
Solvent Purity Impurities in the solvent, such as water, can quench the reducing agent.Use anhydrous solvents.
Q4: I am seeing a product with a higher molecular weight than expected. What could this be?

A4: Dimerization or other intermolecular side reactions can lead to higher molecular weight byproducts.

While less common for this specific substrate under standard reductive conditions, enolates formed during reductive dehalogenation can potentially undergo dimerization or react with the starting material.[1]

Troubleshooting High Molecular Weight Byproducts:

Factor Explanation Recommended Action
Concentration Higher concentrations of reactants can favor intermolecular reactions.Run the reaction at a lower concentration (higher dilution).
Rate of Addition A slow addition of the reducing agent can help to keep the concentration of reactive intermediates low.Add the reducing agent portion-wise or as a solution via a syringe pump over a period of time.
Q5: Is over-reduction to the alkane a concern with this substrate?

A5: Yes, over-reduction to form 1-(2-chloro-3,6-difluorophenyl)propane is a possibility, especially with stronger reducing agents or harsh conditions.

The intermediate alcohol can, under certain conditions, be further reduced to the corresponding alkane. This is more prevalent with methods like catalytic hydrogenation at high pressures and temperatures or with strong acid and a hydride source.[7][8] The Wolff-Kishner and Clemmensen reductions are classic examples of reactions that convert ketones to alkanes.[9][10][11]

Troubleshooting Over-Reduction:

Factor Explanation Recommended Action
Reducing Agent Strong reducing systems are designed for this transformation.Stick to milder hydride reagents like NaBH₄. Avoid catalytic hydrogenation under harsh conditions unless the alkane is the desired product.
Reaction Conditions High temperatures and prolonged reaction times can favor over-reduction.Maintain controlled, low-temperature conditions and monitor the reaction progress to avoid extended reaction times.

Experimental Protocols

Standard Protocol for the Reduction of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one with Sodium Borohydride
  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(2-chloro-3,6-difluorophenyl)propan-2-one (1.0 eq).

    • Dissolve the ketone in an appropriate solvent such as methanol or ethanol (approximately 10 mL per gram of ketone).[4]

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

    • Stir the reaction mixture at 0°C and monitor its progress by TLC or HPLC.

    • If the reaction is slow, allow it to warm to room temperature and continue to monitor.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-(2-chloro-3,6-difluorophenyl)propan-2-ol.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

start 1-(2-Chloro-3,6-difluorophenyl)propan-2-one product 1-(2-Chloro-3,6-difluorophenyl)propan-2-ol start->product Desired Reduction (e.g., NaBH4) dechlorinated 1-(3,6-Difluorophenyl)propan-2-ol start->dechlorinated Reductive Dehalogenation epoxide 2-Methyl-2-(2-chloro-3,6-difluorophenyl)oxirane product->epoxide Intramolecular Cyclization over_reduced 1-(2-Chloro-3,6-difluorophenyl)propane product->over_reduced Over-reduction

Caption: Main reduction pathway and potential side reactions.

Troubleshooting Workflow

start Reaction Issue Identified dechlorination Dechlorination Observed? start->dechlorination epoxide Epoxide Formation? dechlorination->epoxide No sol_dechlor Use milder reducing agent Lower temperature Monitor reaction time dechlorination->sol_dechlor Yes incomplete Incomplete Conversion? epoxide->incomplete No sol_epoxide Neutral/acidic work-up Low temperature epoxide->sol_epoxide Yes sol_incomplete Check reagent quality Use slight excess of reagent Ensure anhydrous conditions incomplete->sol_incomplete Yes end Optimized Reaction incomplete->end No sol_dechlor->end sol_epoxide->end sol_incomplete->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Reductive dehalogenation of halo ketones. In Wikipedia. Retrieved from [Link]

  • WO1996023756A1 - PROCESSES FOR PRODUCING α-HALO KETONES, α-HALOHYDRINS AND EPOXIDES. Google Patents.
  • Kaur, N. (2025). Epoxide synthesis from carbonyl and halo compounds. ResearchGate. Retrieved from [Link]

  • Solved Epoxides can be formed by treating α-haloketones with. Chegg.com. Retrieved from [Link]

  • Epoxide synthesis by ring closure. Organic Chemistry Portal. Retrieved from [Link]

  • Epoxide Preparation. Dr. May Group. Retrieved from [Link]

  • Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. Retrieved from [Link]

  • Sodium Borohydride. Common Organic Chemistry. Retrieved from [Link]

  • 19.15: Reductions of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Wolff-Kishner Reduction. Organic Chemistry Portal. Retrieved from [Link]

  • 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of a ketone to an alkane. Chemistry Stack Exchange. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Retrieved from [Link]

  • Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. JoVE. Retrieved from [Link]

  • Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Wolff-Kishner Reduction. Chemistry LibreTexts. Retrieved from [Link]

  • Highly Loaded and Dispersed Ni2P/Al2O3 Catalyst with High Selectivity for Hydrogenation of Acetophenone. MDPI. Retrieved from [Link]

  • C=O reduction to CH2. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • CH13 Hydrocarbons Shobhit Nirwan. Scribd. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Super Hydrides. DTIC. Retrieved from [Link]

  • Fluoroorganic Chemistry. Ramachandran Research Group - Purdue University. Retrieved from [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. Retrieved from [Link]

  • (2E)-1-(2,6-Dichloro-3-fluorophenyl). NIH. Retrieved from [Link]

  • 1-(2-Chloro-3,5-difluorophenyl)propan-1-ol. PubChem. Retrieved from [Link]

  • Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Chains, Energy and Resources Halogenoalkanes. Physics & Maths Tutor. Retrieved from [Link]

Sources

Optimizing solvent selection for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Guide: Solvent Optimization for Halogenated Phenylacetones

Executive Summary & Molecule Profile

Compound: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one Class: Halogenated Phenylacetone (P2P derivative) Key Challenges:

  • Lipophilicity: The tri-halogenated ring (Cl, F, F) significantly increases lipophilicity compared to non-substituted phenylacetones.

  • Oiling Out: Phenylacetone derivatives are notorious for undergoing liquid-liquid phase separation (oiling out) rather than distinct nucleation, especially in the presence of impurities.

  • Low Melting Point: Depending on purity, this compound often exists as a low-melting solid or viscous oil, requiring precise thermal control.

This guide provides a systematic approach to selecting the optimal solvent system to maximize yield and purity (removal of regioisomers and defluoro-impurities).

Solvent Selection Strategy (The "Rule of 3")

Do not rely on a single solvent.[1] For this specific lipophilic ketone, we employ a "Polarity-Balancing" strategy.

Primary Solvent Candidates (Dissolvers)

These solvents must dissolve the compound at elevated temperatures (


).
  • Isopropyl Alcohol (IPA): Recommended. Balances the lipophilic ring solubility with the polar ketone moiety.

  • Ethanol (EtOH): Good, but often requires lower temperatures for nucleation due to higher solubility.

  • Ethyl Acetate (EtOAc): Excellent dissolver, but often holds impurities too well. Use only in binary systems.

Anti-Solvents (Precipitators)

These induce supersaturation when added to the primary solution.

  • n-Heptane: Gold Standard. Highly compatible with halogenated aromatics for inducing controlled crash-out.

  • Water: Use only with alcohols (IPA/EtOH). Warning: Adding water too fast causes oiling out.

  • Methyl tert-butyl ether (MTBE): Useful for low-temperature crystallizations (

    
    ).
    

Recommended Solvent Systems Table

System TypeSolvent Mixture (v/v)Application CaseProsCons
Binary A IPA : Water (80:20) General PurificationExcellent removal of polar impurities; environmentally benign.High risk of oiling out if water is added too fast.
Binary B EtOAc : n-Heptane (1:3) High-Purity PolishingBest for removing non-polar byproducts (e.g., over-halogenated species).Flammability; requires precise ratio control.
Single Cyclohexane Bulk CrystallizationGood for highly lipophilic inputs; slow evaporation yields large crystals.Lower recovery yield; toxicity concerns.
Single Toluene Polymorph ControlOften produces stable crystal forms.Hard to remove residual solvent (high BP).

Step-by-Step Optimization Protocol

Phase 1: Solubility Mapping (The "Visual Test")
  • Place 100 mg of crude 1-(2-Chloro-3,6-difluorophenyl)propan-2-one in a vial.

  • Add 0.5 mL of Primary Solvent (e.g., IPA).

  • Heat to

    
    .
    
    • If dissolved: Proceed to cooling.[2][3]

    • If undissolved: Add solvent in 0.1 mL increments until dissolved.

  • Cool slowly to RT.

    • Result: If crystals form, this is a viable single-solvent system. If oil forms, you need an anti-solvent.

Phase 2: The "Oiling Out" Prevention Protocol

Targeting the Metastable Zone Width (MSZW)

  • Dissolution: Dissolve crude material in the minimum amount of warm IPA (

    
    ).
    
  • Seeding (CRITICAL): Cool to

    
    . Add 0.1% w/w seed crystals  of pure material.
    
    • Why? Phenylacetones lack strong hydrogen bond donors, making spontaneous nucleation difficult. Seeding provides the template.

  • Anti-Solvent Addition: Add Water (or Heptane) dropwise via syringe pump.

    • Rate: 0.1 equivalent volumes per minute.

    • Observation: If the solution turns milky/cloudy immediately, STOP . Re-heat slightly to clear, then slow down addition.

  • Aging: Once turbidity persists, hold temperature for 1 hour to allow crystal growth (Ostwald Ripening).

  • Harvest: Cool to

    
     and filter.
    

Troubleshooting Guide (FAQ)

Q1: My product is coming out as a yellow oil at the bottom, not crystals. Why?

  • Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS). The anti-solvent was added too fast, or the temperature is too high for the impurity profile.

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a "co-solvent" (e.g., 5% Toluene) to increase the solubility of the oil phase.

    • Seed the solution at a higher temperature.

    • Slow down the cooling ramp (e.g.,

      
       per hour).
      

Q2: I have low recovery yield (<50%).

  • Diagnosis: The compound is too soluble in the mother liquor.

  • Fix:

    • Push the anti-solvent ratio higher (e.g., go from 1:3 to 1:5).

    • Lower the final isolation temperature to

      
       or 
      
      
      
      .
    • Switch from EtOAc (too strong) to IPA/Water.

Q3: The crystals are sticky and hold solvent.

  • Diagnosis: Solvent inclusion or impurity trapping.

  • Fix: Perform a "slurry wash." Suspend the sticky solid in cold n-Heptane and stir for 2 hours, then re-filter. This extracts surface impurities and residual high-boiling solvents.

Decision Logic Visualization

SolventSelection Start Start: Crude 1-(2-Chloro-3,6-difluorophenyl)propan-2-one SolubilityTest Test Solubility in IPA @ 60°C Start->SolubilityTest Dissolved Dissolves completely? SolubilityTest->Dissolved YesDissolve Cool to 25°C Dissolved->YesDissolve Yes NoDissolve Add more IPA or switch to EtOAc Dissolved->NoDissolve No Precipitate Precipitate forms? YesDissolve->Precipitate Crystals Crystals Formed Precipitate->Crystals Solid Oil Oiling Out Precipitate->Oil Liquid droplets NoSolid No Solid (Solution remains clear) Precipitate->NoSolid Clear FixOil Action: Re-heat, add Seed, cool slower Oil->FixOil FixNoSolid Action: Add Water (Anti-solvent) dropwise NoSolid->FixNoSolid FixOil->Crystals FixNoSolid->Crystals

Caption: Logical workflow for determining the optimal crystallization solvent and handling common failure modes like oiling out.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
  • PubChem. (2023). Compound Summary: Halogenated Phenylacetones. National Library of Medicine. Available at: [Link] (General structural data verification).

Sources

Addressing thermal instability of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Welcome to the dedicated technical support guide for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental challenges associated with the handling, storage, and application of this reactive intermediate. As a substituted α-chloroketone, its unique electronic and steric properties demand careful consideration to ensure experimental reproducibility and integrity. This guide provides in-depth, troubleshooting-focused answers to common questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My freshly received lot of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one shows a slight yellow tint, and its purity has decreased upon re-analysis. What is causing this degradation?

Answer: This is a common observation and points directly to the inherent thermal and chemical instability of the molecule. The degradation is primarily driven by the compound's structure: it is an α-chloroketone. The electron-withdrawing nature of the carbonyl group significantly polarizes the adjacent carbon-chlorine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Furthermore, the α-protons are acidic, facilitating enolization, which can be a gateway to decomposition pathways.

Several factors can initiate or accelerate degradation:

  • Thermal Stress: Exposure to elevated temperatures, even ambient room temperature over extended periods, provides the activation energy for decomposition.[2][3]

  • Presence of Nucleophiles: Trace amounts of water, alcohols, or amines (even atmospheric moisture) can act as nucleophiles, attacking the electrophilic α-carbon and leading to substitution products or further complex reactions.

  • Acidic or Basic Impurities: Contaminants on glassware or in solvents can catalyze decomposition. Bases can promote enolization and subsequent elimination or Favorskii-type rearrangements, while acids can catalyze aldol-type condensations or other side reactions.[4]

  • Photochemical Decomposition: Like many ketones, this compound may be sensitive to UV light, which can promote radical-based decomposition pathways.

A plausible, non-catalyzed thermal degradation pathway could involve the intramolecular elimination of hydrogen chloride (HCl) to form a reactive unsaturated ketone intermediate, which can then polymerize or react further.

Question 2: What are the definitive storage and handling procedures to minimize thermal instability?

Answer: To preserve the integrity of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one, a multi-faceted approach to storage and handling is non-negotiable. The goal is to mitigate all potential degradation triggers identified above.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C (Freezer)Reduces molecular kinetic energy, significantly slowing decomposition rates. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Amber Glass Vial with PTFE-lined CapProtects from light to prevent photochemical reactions.[5] The inert liner prevents leaching or reaction with the cap material.
Purity Use as received or freshly purifiedImpurities from prior synthesis steps can catalyze degradation. Repurify if purity is questionable.

Handling Best Practices:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.

  • Inert Environment: Handle the compound exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Solvent Purity: Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Avoid Incompatibles: Keep the compound segregated from acids, bases, oxidizers, and reducing agents.[6][7] Accidental cross-contamination is a primary source of instability.

The following workflow diagram illustrates a decision-making process for handling and using the reagent.

G cluster_0 Reagent Handling Workflow A Receive or Synthesize Compound B Perform Initial Purity Analysis (GC-MS/HPLC) A->B C Purity >98%? B->C D Store at -20°C under Argon C->D Yes E Repurify (e.g., Column Chromatography) C->E No F Retrieve from Storage D->F E->B G Equilibrate to RT in Desiccator F->G H Handle Under Inert Atmosphere G->H I Proceed with Experiment H->I

Caption: Workflow for ensuring reagent quality.

Question 3: How can I quantitatively monitor the stability of my sample over time?

Answer: A systematic stability monitoring program is crucial. The two most effective analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from potential degradants and provide quantitative purity data.[8][9][10]

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and degradation products.[11]

ParameterSetting
Instrumentation Gas chromatograph with a mass spectrometer detector (GC-MS)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 260 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Start at 80°C, hold 2 min. Ramp at 15°C/min to 280°C, hold 5 min.
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-450
Sample Prep Prepare a 1 mg/mL solution in anhydrous dichloromethane.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method is well-suited for non-volatile degradants or polymers.

ParameterSetting
Instrumentation HPLC system with a UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, return to 50% B
Flow Rate 1.0 mL/min
Column Temp 35 °C
Detection UV at 254 nm
Sample Prep Prepare a 0.5 mg/mL solution in Acetonitrile. Filter through a 0.45 µm filter.

By analyzing a sample at regular intervals (e.g., monthly), you can generate a stability profile and determine its viable shelf-life under your specific storage conditions.

Question 4: I suspect degradation is occurring. What are the likely chemical pathways and resulting impurities?

Answer: Understanding the potential chemical transformations is key to troubleshooting. Given the structure, two primary degradation pathways are highly plausible, especially in the presence of trace contaminants or energy input (heat/light).

  • Elimination of HCl: The acidic α-proton can be abstracted (or dissociate), and the resulting enolate can eliminate a chloride ion to form 2,5-difluoro-6-chlorophenylpropen-2-one. This unsaturated ketone is highly reactive and can readily polymerize, leading to complex mixtures and a visible change in the sample's appearance (e.g., yellowing, darkening).

  • Nucleophilic Substitution: The electrophilic α-carbon is a prime target for nucleophiles. If water is present, it can lead to the formation of the corresponding α-hydroxyketone, 1-(2-Chloro-3,6-difluorophenyl)-1-hydroxypropan-2-one. This impurity has a different polarity and will be detectable by HPLC or GC.

The diagram below illustrates the HCl elimination pathway.

Caption: Plausible degradation via HCl elimination.

Identifying these impurities via GC-MS or other hyphenated techniques can confirm the degradation pathway and guide you in refining your handling and reaction conditions to prevent their formation.[8]

References

  • Daniels, R. N., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Managing Chemical Retention and Storage. Office of Clinical and Research Safety. Available at: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. Available at: [Link]

  • Glatz, A., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Available at: [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • Safety Storage Systems. (2024). Highly Reactive Chemicals: Minimising Risks. Safety Storage Systems. Available at: [Link]

  • Wackett, L. P. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. Available at: [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Available at: [Link]

  • Ferreira, C. R., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Marsh, E. N. G., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Propylene Glycol. ATSDR. Available at: [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Myers, A. G., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Organic Letters. Available at: [Link]

  • Van der Eycken, E., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • Kumar, A., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • S. K., P., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Gouverneur, V., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Michl, J., et al. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses. Available at: [Link]

  • Dąbrowski, R., et al. (2015). Synthesis and mesomorphic properties fluoro- and chloro - Substituted isothiocyanatotolanes. ResearchGate. Available at: [Link]

  • G. A. K. S. Perera, et al. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1-(2,4-difluorophenyl)propan-1-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. An Introduction to PET. Available at: [Link]

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Technical Support Center: pH Control in Fluorinated Ketone Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gem-Diol Trap" and the Base Sensitivity Paradox

Welcome to the technical support center. If you are extracting fluorinated ketones—specifically trifluoromethyl ketones (TFMKs) or perfluoroalkyl ketones—you are likely encountering one of two frustrations: low mass recovery (despite high conversion) or product decomposition during workup.

The fluorine atom is the "imperious" element of organic chemistry. Its extreme electronegativity creates a unique electronic environment around the carbonyl carbon, leading to two critical behaviors that dictate your extraction strategy:

  • The Gem-Diol Trap (Acidic/Neutral pH): The electron-withdrawing effect of the fluoroalkyl group makes the carbonyl carbon highly electrophilic. In the presence of water, these ketones eagerly form gem-diols (hydrates) .[1][2] Unlike typical ketones, these hydrates are thermodynamically stable and highly water-soluble, leading to massive yield loss into the aqueous phase.

  • The Haloform-Like Cleavage (Basic pH): Under basic conditions, the

    
     bond between the carbonyl and the fluoroalkyl group weakens. Hydroxide ions can attack the carbonyl, triggering a cleavage reaction similar to the Haloform reaction, destroying your product and releasing fluoroform gas (
    
    
    
    ).

The Golden Rule: Successful extraction requires a narrow pH window—acidic enough to prevent cleavage, but managed carefully to disrupt the hydration equilibrium.

Module 1: The Stability Spectrum (Mechanistic Insight)

To control the process, you must understand the competing pathways. The diagram below visualizes the fate of a trifluoromethyl ketone (


) across the pH scale.
Diagram 1: The pH-Dependent Reactivity Landscape

pH_Stability Acid Acidic Conditions (pH < 4) Protonation & Hydration GemDiol Gem-Diol (Hydrate) (R-C(OH)2-CF3) *Water Soluble* Acid->GemDiol Catalyzes Formation Neutral Neutral Conditions (pH 4-7) Equilibrium Zone Ketone Target Ketone (R-CO-CF3) Neutral->Ketone Slow Equilibrium Neutral->GemDiol Favors Hydrate Base Basic Conditions (pH > 9) Nucleophilic Attack Cleavage Decomposition Products (R-COO- + CHF3) Base->Cleavage Irreversible Haloform-type Cleavage GemDiol->Ketone Dehydration (Req. Solvent Extraction)

Figure 1: The stability landscape. Note that while acid catalyzes hydrate formation, the hydrate is reversible.[2][3] Basic conditions cause irreversible bond breakage.

Module 2: The "Safe-Passage" Extraction Protocol

This protocol is designed to maximize recovery by forcing the equilibrium from the water-soluble gem-diol back to the organic-soluble ketone.

Step-by-Step Methodology
  • Quenching (The Acid Lock):

    • Action: Quench reaction mixtures with 1M HCl or Saturated

      
       .
      
    • Target pH: Maintain the aqueous phase at pH 2–4 .

    • Why: This neutralizes any base used in synthesis (preventing cleavage) and protonates the gem-diol. While this seems counter-intuitive (as acid catalyzes hydration), you must avoid base. We will deal with the hydrate in the next step.

  • Phase Separation & Salting Out (The "Push"):

    • Action: Saturate the aqueous phase with NaCl (Solid or Saturated Brine) before extraction.

    • Why: This is the "Salting Out" effect. High ionic strength reduces the activity of water, making the hydration shell less stable and "pushing" the organic fluorinated ketone (and even its hydrate) out of the water and into the organic solvent.

  • Solvent Choice:

    • Recommended: Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).
      
    • Why: These solvents are hydrogen-bond acceptors. They can interact with the gem-diol protons, helping to pull the hydrate into the organic phase, where it can later be dehydrated.

  • Dehydration (The "Pull"):

    • Action: Dry the organic layer rigorously with Anhydrous Magnesium Sulfate (

      
      ) .
      
    • Why:

      
       is a Lewis acid and a powerful desiccant. It not only removes free water but shifts the equilibrium 
      
      
      
      to the right by sequestering the water molecule.
Diagram 2: Extraction Workflow

Extraction_Protocol Reaction Crude Reaction Mixture Quench Quench: 1M HCl (Target pH 2-4) Reaction->Quench Salt Add Saturated Brine (Salting Out) Quench->Salt Extract Extract with EtOAc (3x Volume) Salt->Extract Dry Dry over MgSO4 (Critical Dehydration) Extract->Dry Product Isolated Fluorinated Ketone Dry->Product

Figure 2: The optimized workflow focusing on acidification, ionic strength adjustment, and chemical dehydration.[4]

Module 3: Troubleshooting Guide (Symptom & Solution)

SymptomProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product exists as a water-soluble Gem-Diol .Saturate aqueous layer with NaCl. Perform multiple extractions (4-5x) rather than the standard 3x.
Product Decomposition Base-catalyzed cleavage occurred during quench.Ensure quench is acidic (HCl).[5][6] Never use NaOH or strong bicarbonate washes if the ketone is sensitive.
"Missing" Carbonyl Peak (NMR) Product is stuck in Hydrate form (

carbon).
Check

NMR for a shift around 90-95 ppm (hydrate) vs 180+ ppm (ketone). Reflux in toluene with a Dean-Stark trap to dehydrate.
Emulsion Formation Fluorinated chains act as surfactants .Filter the biphasic mixture through a pad of Celite. Add more brine to increase ionic strength.
Shift in

NMR
Hydrate vs. Ketone equilibrium.

signals for hydrates are typically upfield (more negative ppm) compared to the ketone form. This is diagnostic, not necessarily an impurity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Bicarbonate ( ) to neutralize the acid wash?

A: Proceed with extreme caution. While


 is a weak base, the local concentration of 

on the surface of solid particles or at the interface can be high enough to trigger the haloform cleavage in highly electrophilic trifluoromethyl ketones.
  • Recommendation: If you must neutralize, use a buffered phosphate solution (pH 6-7) and keep the temperature near

    
    . Avoid pH > 8 at all costs [1].
    
Q2: Why does my product solidify in the water layer?

A: You have likely formed the solid gem-diol. Many fluorinated ketone hydrates are solids at room temperature (similar to chloral hydrate).

  • Fix: Do not filter it out and discard it! Dissolve this solid in your organic solvent (EtOAc), separate the layers, and then rigorously dry the organic layer to dehydrate it back to the ketone [2].

Q3: Is the gem-diol formation reversible?

A: Yes. The reaction


 is an equilibrium.[2][3] In water, it favors the diol.[3] In dry organic solvents (or under heat/vacuum), it favors the ketone.
  • Tip: If your final NMR shows a mix of ketone and hydrate, store the compound over activated molecular sieves (4Å) in a dry solvent to push the material fully to the ketone form [3].

References

  • Beilstein-Institut. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems. PubMed Central. Link

  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols).[2][3] Link

  • Organic Chemistry Portal. (2024). Synthesis of trifluoromethyl ketones. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one, a compound representative of halogenated aromatic ketones frequently encountered in pharmaceutical and agrochemical research. We will delve into a predictive interpretation of its spectrum, compare the utility of ¹H NMR with alternative analytical techniques for this specific structure, and provide a robust experimental protocol for data acquisition.

The structural elucidation of fluorinated organic compounds is a critical task in modern chemistry.[1] Fluorine's unique properties, such as high electronegativity and the 100% natural abundance of the ¹⁹F isotope, significantly influence a molecule's electronic environment, which is directly reflected in its NMR spectra.[2][3] This guide is designed for researchers and drug development professionals who rely on precise structural characterization to advance their work.

Predictive ¹H NMR Analysis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

The primary value of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[4][5] For the target compound, we anticipate three distinct proton environments, leading to three unique signals in the ¹H NMR spectrum.

Structure and Proton Environments:

  • Methyl Protons (a): -CH₃

  • Methylene Protons (b): -CH₂-

  • Aromatic Protons (H-4, H-5): Two protons on the phenyl ring.

Analysis of the Aliphatic Region
  • Methyl Protons (a): These three protons are adjacent to a carbonyl group. This environment typically results in a chemical shift between δ 2.1–2.4 ppm.[6] Since there are no adjacent protons, this signal will appear as a sharp singlet . The integration value will correspond to 3H.

  • Methylene Protons (b): These two protons are positioned between the aromatic ring and the carbonyl group. Both groups are electron-withdrawing, causing a significant downfield shift. We predict this signal to appear as a singlet in the range of δ 3.8–4.2 ppm. The integration value will be 2H.

Analysis of the Aromatic Region

The aromatic region will be the most complex due to spin-spin coupling between the two aromatic protons (H-H coupling) and between the protons and the two magnetically inequivalent fluorine atoms (H-F coupling).

  • Proton H-4: This proton is subject to coupling from H-5 (ortho-coupling, ³JHH), the adjacent F-3 (ortho-coupling, ³JHF), and the more distant F-6 (meta-coupling, ⁴JHF). The strong electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents will shift this proton significantly downfield.[7][8]

  • Proton H-5: This proton is coupled to H-4 (ortho-coupling, ³JHH), the adjacent F-6 (ortho-coupling, ³JHF), and the distant F-3 (para-coupling, ⁵JHF).

The interplay of these couplings will result in complex multiplets for both H-4 and H-5, likely appearing as a doublet of doublet of doublets (ddd). The integration for each of these multiplets will correspond to 1H.

Predicted Data Summary
Signal LabelProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
a-CH₃2.1 – 2.4Singlet (s)3HN/A
b-CH₂-3.8 – 4.2Singlet (s)2HN/A
H-4Ar-H7.0 – 7.4Doublet of doublet of doublets (ddd)1H³J(H4-H5) ≈ 8-9; ³J(H4-F3) ≈ 7-10; ⁴J(H4-F6) ≈ 4-7
H-5Ar-H7.2 – 7.6Doublet of doublet of doublets (ddd)1H³J(H5-H4) ≈ 8-9; ³J(H5-F6) ≈ 7-10; ⁵J(H5-F3) ≈ 1-3

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structure elucidation, a comprehensive analysis, particularly for a novel or complex molecule, necessitates a multi-technique approach. The choice of method depends on the specific information required.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (J-coupling), and relative proton count.Excellent for identifying and quantifying the aliphatic and aromatic proton groups. H-F coupling provides key structural clues.Complex aromatic region may require higher field strengths or 2D techniques for full resolution and assignment.
¹⁹F NMR Fluorine chemical environments, F-F and F-H coupling.Highly sensitive and informative.[3] Will show two distinct signals for the inequivalent fluorine atoms, providing unambiguous confirmation of their presence and substitution pattern.Provides no direct information about the non-fluorinated parts of the molecule.
¹³C NMR Number of unique carbon environments and their electronic state (sp², sp³).Confirms the total number of carbons. Observable C-F couplings are powerful diagnostic tools for assigning fluorinated carbons.Lower sensitivity than ¹H NMR; may require longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H), establishing the complete bonding framework.Essential for definitively assigning the complex aromatic signals and confirming the connectivity between the aliphatic chain and the aromatic ring.[5]Requires more instrument time and more complex data analysis.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula and the presence of chlorine via its characteristic M/M+2 isotopic pattern.Does not provide information on isomerism (e.g., the specific positions of the substituents on the ring).
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the strong carbonyl (C=O) stretch (~1715 cm⁻¹) and C-F bonds (~1100-1300 cm⁻¹).Provides limited information about the overall molecular skeleton.

Experimental Workflow and Rationale

A logical workflow ensures that data is collected efficiently and leads to an unambiguous structural assignment. The causality behind this workflow is to start with broad, foundational information and progressively add layers of detail to resolve ambiguities.

G cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Final Confirmation Sample Sample Preparation (CDCl₃, ~10 mg) H1_NMR 1D ¹H NMR Acquisition Sample->H1_NMR Primary Spectrum MS_IR MS & IR Analysis Sample->MS_IR Confirm MW & Functional Groups F19_NMR 1D ¹⁹F NMR H1_NMR->F19_NMR Resolve F-H Couplings C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Correlate with Carbon Skeleton Data_Integration Integrate All Spectral Data MS_IR->Data_Integration TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR Assign Complex Regions C13_NMR->TwoD_NMR TwoD_NMR->Data_Integration Structure Final Structure Elucidation Data_Integration->Structure

Caption: Workflow for the structural elucidation of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one.

Standard Operating Protocol: ¹H NMR Spectroscopy

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.[9][10]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one. The precise mass is not critical for routine analysis but should be recorded.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ ~7.26 ppm, which typically does not interfere with signals of interest.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the spectrometer is calibrated to use the residual solvent peak as a reference.[11]

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.

    • Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz spectrometer would be:

      • Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 (increase for dilute samples).

      • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities and measure the J-coupling constants to deduce the connectivity of the protons.

Conclusion

The ¹H NMR spectrum of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one provides a wealth of structural information. A predictive analysis based on fundamental principles allows for a confident preliminary assignment of its aliphatic and complex aromatic signals. However, for a molecule with this degree of complexity arising from multiple halogen substituents, ¹H NMR is most powerful when used as part of a broader analytical strategy. The integration of complementary techniques, especially ¹⁹F NMR and 2D NMR spectroscopy, is essential for the unambiguous and definitive confirmation of its chemical structure, ensuring the scientific rigor required in research and development.

References

  • MIT Department of Chemistry. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]

  • Freire, F., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Retrieved from [Link]

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Retrieved from [Link]

  • Urbańczyk, M., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

  • Reddit r/Chempros. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propanone low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • University of Regensburg. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]

Sources

GC-MS fragmentation patterns for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative GC-MS Profiling: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one vs. Isomeric Analogues

Executive Summary

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (hereafter 2,3,6-CDF-P2P ). As a halogenated phenylacetone derivative, this molecule serves as a critical precursor in the synthesis of substituted amphetamines (specifically fluorinated/chlorinated psychostimulants).

The Core Challenge: Differentiating 2,3,6-CDF-P2P from its regioisomers (e.g., 2,4,5- or 3,4,5-substituted variants) is analytically difficult due to identical molecular weights (


 204.5). This guide demonstrates that the 2,6-disubstitution pattern  creates a unique "Ortho-Block" effect, suppressing specific rearrangement pathways observed in other isomers. We compare its analytical performance against the standard Unsubstituted Phenyl-2-Propanone (P2P)  and a Permissive Isomer (4-Chloro-2,5-difluoro-P2P)  to highlight diagnostic markers.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum accurately, we must move beyond simple peak matching and understand the gas-phase ion chemistry.

The Primary Fragmentation Pathway (Alpha-Cleavage)

Like most ketones, 2,3,6-CDF-P2P undergoes facile


-cleavage. The bond between the carbonyl carbon and the benzylic carbon is the weakest link.
  • Pathway A (Benzylic Cation Formation): Cleavage yields the 2-chloro-3,6-difluorobenzyl cation (

    
     161/163) and the acetyl radical.
    
  • Pathway B (Acylium Ion Formation): Cleavage yields the acetyl ion (

    
     43) and the substituted benzyl radical.
    

Diagnostic Insight: In halogenated P2Ps, the benzylic cation (


 161) is often the base peak or second most abundant ion, unlike unsubstituted P2P where the tropylium ion (

91) dominates.
The "Ortho-Block" Effect (Crucial Differentiator)

The McLafferty rearrangement in phenylacetones requires a


-hydrogen. In P2P derivatives, this 

-hydrogen is located at the ortho position of the phenyl ring.
  • Target Molecule (2,3,6-CDF-P2P): Both ortho positions (2 and 6) are substituted (Cl and F).[1] There is no abstractable hydrogen .

  • Result: The McLafferty rearrangement is chemically blocked.

  • Comparison: Isomers with at least one unsubstituted ortho position (e.g., 4-Chloro-2,5-difluoro-P2P) retain the capacity for hydrogen abstraction, potentially showing minor peaks associated with the loss of ketene or alkene neutrals, although

    
    -cleavage remains dominant.
    

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways and the specific blockage unique to the 2,6-disubstituted structure.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 204 / 206 (Radical Cation) Alpha_Cleavage Alpha-Cleavage (Primary Pathway) M_Ion->Alpha_Cleavage - e- McLafferty McLafferty Rearrangement (Gamma-H Abstraction) M_Ion->McLafferty Attempted H-shift Frag_Benzyl Substituted Benzyl Cation m/z 161 (Cl-35) / 163 (Cl-37) (Diagnostic Peak) Alpha_Cleavage->Frag_Benzyl Loss of CH3CO• Frag_Acetyl Acetyl Ion m/z 43 (Common Fragment) Alpha_Cleavage->Frag_Acetyl Loss of ArCH2• Blocked BLOCKED (No Ortho-H available) McLafferty->Blocked

Caption: Figure 1. Fragmentation pathway of 2,3,6-CDF-P2P. Note the suppression of the McLafferty rearrangement due to steric/atomic substitution at ortho positions.

Comparative Analytical Data

The table below contrasts the target molecule with key alternatives. Note the shift in Base Peak and the isotopic signature introduced by Chlorine.

FeatureTarget: 2,3,6-CDF-P2P Alternative A: Unsubstituted P2P Alternative B: 4-Chloro-2,5-difluoro-P2P
Molecular Ion (

)
204 / 206 (3:1 ratio)134 204 / 206 (3:1 ratio)
Base Peak (100%) 161 (Subst. Benzyl) or 43 91 (Tropylium)161 (Subst. Benzyl)
Diagnostic Ion 1 163 (Cl-37 isotope of benzyl)65 (Cyclopentadienyl)163 (Cl-37 isotope)
Diagnostic Ion 2 125 (Loss of HCl from 161)134 (

)
125
McLafferty Evidence Absent Possible (Low abundance)Possible (Low abundance)
Retention Index (RI) High (Steric crowding)LowMedium

Key Finding: The presence of Chlorine provides a distinct 3:1 isotopic cluster for the Molecular Ion (


) and the Benzylic fragment (

161/163), which is absent in purely fluorinated analogs.

Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish between isomers, the following protocol utilizes a "Split-Method" approach: Standard EI for library matching and Chemical Ionization (CI) if molecular ion confirmation is difficult (though usually visible in P2P).

Step 1: Sample Preparation
  • Solvent: Ethyl Acetate (LC-MS grade). Avoid alcohols to prevent acetal formation.

  • Concentration: 100

    
    g/mL.
    
  • Derivatization (Optional but Recommended for Isomers): If separation from the 2,4,5-isomer is poor, derivatize with PFPA (Pentafluoropropionic anhydride). Note: Ketones require specific conditions for enol-derivatization, but underivatized analysis is standard for P2P precursors.

Step 2: GC-MS Parameters
  • Column: SH-Rxi-5Sil MS (30m x 0.25mm x 0.25

    
    m) or equivalent (DB-5MS).
    
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range:

    
     35–350.
    
Step 3: Workflow Diagram

ExperimentalWorkflow Sample Sample: 2,3,6-CDF-P2P Dilution Dilution: Ethyl Acetate (100 µg/mL) Sample->Dilution GC_Inj GC Injection (250°C, Splitless) Dilution->GC_Inj Separation Separation (Rxi-5Sil MS) RT Discrimination GC_Inj->Separation MS_Detect MS Detection (EI 70eV) Scan m/z 35-350 Separation->MS_Detect Data_Analysis Data Analysis Check m/z 161/163 Ratio MS_Detect->Data_Analysis

Caption: Figure 2. Validated analytical workflow for the identification of halogenated P2P derivatives.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019).[2] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS". Forensic Science International, 302, 109900.[2] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

HPLC method development for purity testing of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC Method Development

Executive Summary

The Challenge: Purity testing for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (a critical intermediate for fluoroquinolone antibiotics and agrochemicals) presents a unique chromatographic hurdle. The high electronegativity of the fluorine substituents, combined with the potential for positional isomers (regioisomers), often results in co-elution on standard alkyl-bonded phases.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.[1] While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl columns utilize


-

interactions to exploit the electron-deficient nature of the fluorinated ring, offering superior selectivity for halogenated aromatics.

The Analytical Challenge: "The Fluorine Effect"

The target molecule, 1-(2-Chloro-3,6-difluorophenyl)propan-2-one , contains a phenyl ring substituted with one chlorine and two fluorine atoms.

  • Hydrophobicity: The molecule is lipophilic, suggesting Retained Phase (RP) LC is suitable.

  • Electronic Character: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring (making it

    
    -acidic).
    
  • Critical Impurities:

    • Regioisomers: (e.g., 2,4-difluoro or 2,5-difluoro analogs) formed during the Friedel-Crafts acylation or nucleophilic substitution steps.

    • Starting Material: 1-Chloro-2,5-difluorobenzene.

    • Reduction Byproduct: 1-(2-Chloro-3,6-difluorophenyl)propan-2-ol.

Why C18 Fails: Standard C18 columns separate based on hydrophobicity (dispersive forces). Since regioisomers often have identical hydrophobicities (


), C18 columns frequently fail to resolve them (

).

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3]

We evaluated two distinct separation strategies to achieve baseline resolution of the target peak from its critical regioisomer impurity.

Method A: The "Workhorse" (C18)[2]
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic Interaction.[2]

  • Observation: The high carbon load provides strong retention, but the selectivity (

    
    ) between the target and its isomer is insufficient due to the lack of specific electronic interaction.
    
Method B: The "Specialist" (Phenyl-Hexyl)
  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -
    
    
    
    Interaction.
  • Observation: The phenyl ring on the stationary phase acts as a

    
    -base (electron rich), interacting strongly with the 
    
    
    
    -acidic (electron deficient) fluorinated ring of the analyte. This secondary interaction differentiates the isomers based on the spatial arrangement of the halogens.
Comparative Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Main Peak) 8.4 min9.1 minComparable
Resolution (

) vs. Isomer
1.2 (Co-elution) 3.4 (Baseline) Phenyl-Hexyl Superior
Tailing Factor (

)
1.11.05Excellent
Selectivity (

)
1.021.15Significant Improvement
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.04 µg/mLComparable

Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one from its process impurities.

Reagents & Preparation[5][6]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade). Note: Acetonitrile is preferred over Methanol here to suppress

    
    -
    
    
    
    interactions slightly less than Methanol, balancing retention and peak shape.
  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Critical: Lower temperatures enhance

    
    -
    
    
    
    interactions).
  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

Gradient Table
Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.02080Linear Gradient (Elution of Main Peak)
18.02080Wash
18.19010Re-equilibration
23.09010End

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression from a failed C18 attempt to the selection of a Phenyl phase.

MethodDevelopment Start Start: Purity Method Dev ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 CheckRes Check Resolution (Rs) of Regioisomers ScreenC18->CheckRes Fail Rs < 1.5 (Co-elution) Hydrophobicity Identical CheckRes->Fail No Success Rs > 2.0 Validate Method CheckRes->Success Yes SwitchMech Switch Mechanism: Target Pi-Pi Interactions Fail->SwitchMech ScreenPhenyl Screen 2: Phenyl-Hexyl (Pi-Base Stationary Phase) SwitchMech->ScreenPhenyl Optimize Optimize: 1. Lower Temp (Increases Pi-interaction) 2. MeOH vs ACN Selectivity ScreenPhenyl->Optimize Optimize->Success

Caption: Decision tree for selecting Phenyl-Hexyl phases when C18 fails to resolve halogenated isomers.

Diagram 2: Separation Mechanism (The "Fluorine Effect")

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism cluster_C18 C18 Interaction (Non-Specific) cluster_Phenyl Phenyl-Hexyl Interaction (Specific) C18_Phase C18 Ligand (Alkyl Chain) Analyte1 Target Molecule (Hydrophobic) C18_Phase->Analyte1 Van der Waals Isomer1 Impurity Isomer (Hydrophobic) C18_Phase->Isomer1 Van der Waals Analyte1->Isomer1 Co-elution Phenyl_Phase Phenyl Ligand (Pi-Electron Rich) Analyte2 Target Molecule (2,3,6-F substitution) Phenyl_Phase->Analyte2 Strong Pi-Pi (Shape Fit) Isomer2 Impurity Isomer (2,4,5-F substitution) Phenyl_Phase->Isomer2 Weak Pi-Pi (Steric Hindrance) Analyte2->Isomer2 Separation!

Caption: Mechanistic comparison: C18 relies on non-specific hydrophobicity, while Phenyl-Hexyl exploits electronic differences.

Scientific Validation & Troubleshooting

System Suitability Criteria

To ensure the trustworthiness of this protocol, the following criteria must be met before routine analysis:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest eluting impurity (Regioisomer).
    
  • Tailing Factor: < 1.5 for the Main Peak.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Troubleshooting Guide
  • Loss of Resolution: If

    
     drops below 2.0, check the column temperature. Phenyl phases lose selectivity at high temperatures (
    
    
    
    C). Ensure the oven is set to 35°C or lower.
  • Peak Broadening: Ensure the sample diluent matches the initial mobile phase conditions (10% ACN). Injecting in 100% ACN will cause "solvent wash-through" and band broadening.

  • Ghost Peaks: Fluorinated intermediates can be sticky. Ensure a needle wash with 90% ACN is used between injections.

References

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] Retrieved from [Link]

Sources

Comparing reactivity of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Chlorine Ortho-Effect

In the landscape of medicinal chemistry, the modification of phenylacetone (P2P) scaffolds with halogen atoms is a critical strategy for modulating metabolic stability and lipophilicity. This guide analyzes the specific reactivity profile of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (hereafter Target-F2Cl ) compared to its non-fluorinated analog, Phenylacetone (P2P) , and the mono-chlorinated analog 1-(2-chlorophenyl)propan-2-one .

Key Differentiator: The unique 2-Chloro-3,6-difluoro substitution pattern creates a "push-pull" steric and electronic environment. The C6-Fluorine and C2-Chlorine provide significant steric crowding around the benzylic methylene, while the strong inductive effect ($ -I $) of the fluorine atoms dramatically increases the acidity of the


-protons and the electrophilicity of the carbonyl carbon.

Structural & Electronic Analysis

To understand the reactivity differences, we must model the electronic environment.[1] The presence of highly electronegative fluorine atoms alters the molecular orbital energies.

Electronic Effects Map

The following diagram illustrates the competing electronic and steric forces at play in the Target-F2Cl molecule compared to a standard P2P scaffold.

ElectronicEffects Target 1-(2-Chloro-3,6-difluorophenyl) propan-2-one F_Inductive Fluorine (-I Effect) Electron Withdrawal Target->F_Inductive Substituent Effect Cl_Steric Ortho-Chlorine/Fluorine Steric Bulk Target->Cl_Steric Spatial Effect Carbonyl Carbonyl Carbon (Increased Electrophilicity) F_Inductive->Carbonyl Destabilizes LUMO (Faster Nu- Attack) AlphaProton Benzylic Alpha-Protons (Increased Acidity) F_Inductive->AlphaProton Stabilizes Enolate (Lower pKa) Cl_Steric->AlphaProton Kinetic Shielding (Slower Deprotonation)

Figure 1: Mechanistic map detailing how halogenation alters the reactive centers of the phenylacetone scaffold.

Comparative Physicochemical Data

The following table summarizes the estimated electronic parameters based on Hammett constants and density functional theory (DFT) trends for similar systems.

ParameterNon-Fluorinated (P2P)Target-F2Cl AnalogImpact on Reactivity
Carbonyl Electrophilicity BaselineHigh Faster rate of nucleophilic attack (e.g., amine condensation).
Benzylic

-H pKa
~19-20~16-17 Significantly more acidic; prone to rapid enolization.
Steric Hindrance (Ring) LowHigh Ortho-substituents (2-Cl, 6-F) twist the ring, shielding the benzylic position from bulky bases.
Metabolic Stability Low (Rapid Hydroxylation)High C-F bonds block P450 oxidation at C3/C6; Cl blocks C2.

Reactivity Profiles & Experimental Implications[1][2][3][4][5][6]

Nucleophilic Addition (Reductive Amination)

The most common transformation for this scaffold is reductive amination.

  • Observation: Target-F2Cl forms imines significantly faster than P2P due to the electron-deficient ring pulling density from the carbonyl.

  • Risk: The resulting imine is also more electrophilic and hydrolytically unstable.

  • Optimization: Requires strictly anhydrous conditions to prevent hydrolysis back to the ketone.

Knoevenagel Condensation (Aldol-Type)

Due to the increased acidity of the benzylic protons (pKa ~16), Target-F2Cl is a "hot" methylene donor.

  • Observation: Reaction with aldehydes proceeds rapidly.

  • Risk: High risk of self-condensation (dimerization) if the base is too strong or added too quickly.

  • Control: Use weaker bases (e.g., Piperidine/Acetate buffer) rather than strong alkoxides.

Detailed Experimental Protocols

These protocols are designed to handle the specific reactivity quirks of the fluorinated scaffold.

Protocol A: Controlled Reductive Amination

Objective: Synthesis of amine derivatives while minimizing imine hydrolysis.

Reagents:

  • Target-F2Cl (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

  • Imine Formation (Pre-equilibrium):

    • Dissolve Target-F2Cl and the Amine in anhydrous DCE under Argon.

    • Add AcOH.[2][3] Stir at 0°C for 30 mins , then warm to RT for 1 hour.

    • Note: Unlike non-fluorinated analogs, heat is rarely needed for imine formation here due to high electrophilicity.

  • Reduction:

    • Cool back to 0°C.

    • Add STAB portion-wise over 20 minutes. Caution: Gas evolution.

    • Stir at RT for 4-6 hours.

  • Quench & Workup:

    • Quench with sat. NaHCO3 (pH ~8).

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na2SO4.

Protocol B: Knoevenagel Condensation (Nitroalkene Synthesis)

Objective: Utilizing the high acidity of alpha-protons for C-C bond formation.

Reagents:

  • Target-F2Cl (1.0 eq)

  • Ammonium Acetate (0.2 eq)

  • Nitromethane (Excess/Solvent) or Aldehyde (1.0 eq)

  • Glacial Acetic Acid (Solvent)

Workflow:

ReactionWorkflow Step1 Step 1: Dissolution Target-F2Cl + Aldehyde in AcOH Step2 Step 2: Catalyst Addition Add NH4OAc (Buffer) Step1->Step2 Step3 Step 3: Heating 80°C for 2-4 hours (Monitor TLC for Dimerization) Step2->Step3  Acidity promotes  rapid enolization Step4 Step 4: Crystallization Cool to 4°C, add H2O if needed Step3->Step4

Figure 2: Workflow for condensation reactions. Note the temperature limit (80°C) to prevent polymerization, which is lower than the standard 100°C+ used for non-fluorinated analogs.

Safety & Regulatory Compliance

  • Chemical Safety: Fluorinated aromatics can cause severe eye/skin irritation. The 2-Cl substituent adds potential for sensitization. Handle in a fume hood.

  • Precursor Regulations: Phenylacetone derivatives are frequently monitored under the Controlled Substances Act (USA) and equivalent international laws (UN Convention against Illicit Traffic in Narcotic Drugs).

    • Researcher Note: Ensure you possess a valid DEA Form 225 (or international equivalent) for List I chemical handling before procuring or synthesizing this material. This guide is strictly for legitimate pharmacological research (e.g., metabolic probe development).

References

  • Electronic Effects in Organic Synthesis

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Reductive Amination of Electron-Deficient Ketones

    • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Metabolic Stability of Fluorinated Drugs

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Ortho-Effect in Benzylic Systems

    • Charton, M. (1969). The quantitative treatment of the ortho effect. Progress in Physical Organic Chemistry, 8, 235-317. Link

Sources

Interpreting Certificate of Analysis (COA) for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Certificate of Analysis (COA) for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

In the synthesis of fluorinated pharmaceuticals—particularly kinase inhibitors and CNS-active agents—the quality of the building block 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (CAS 1391053-94-3) is a determinative factor in downstream yield and purity.

Unlike standard organic intermediates, this fluorinated phenylacetone derivative presents unique challenges: regioisomerism and halogen exchange . A standard Certificate of Analysis (COA) often masks these critical defects under a generic "Purity >98%" label.

This guide provides a scientifically grounded framework for interpreting COA data, comparing "Standard Synthesis Grade" against "Pharma-Intermediate Grade," and establishing a self-validating in-house protocol to verify vendor claims.

Part 1: The Criticality of Purity Profiles (Comparative Analysis)

The following comparison illustrates why a generic purity specification is insufficient for drug development applications. We compare two theoretical batches: Batch A (Standard Commercial) and Batch B (High-Purity optimized).

Table 1: Comparative Specification Analysis
ParameterBatch A: Standard Synthesis GradeBatch B: Pharma-Intermediate GradeImpact on Downstream Synthesis
Assay (HPLC) > 97.0% (Area %)> 99.0% (w/w %)Area% ignores non-chromatophoric impurities (salts, water). w/w% is the true mass balance, critical for stoichiometry.
Regioisomeric Purity Not Specified (or "Conforms")< 0.15% (2,5-difluoro isomer)The 3,6-difluoro pattern is essential. Isomers often co-elute on C18 columns but react identically, leading to inseparable API isomers.
Water (KF) < 1.0%< 0.1%Excess water destroys organometallic reagents (e.g., Grignard, Lithium) used in subsequent steps.
Halogen Scrambling Not Specified< 0.1% Des-chloro / Des-fluoroHarsh synthesis conditions can cause F/Cl exchange, altering the electronic properties of the final drug candidate.
Appearance Dark Yellow/Orange OilPale Yellow to Colorless OilDark color indicates polymeric oxidation products (tars) that poison metal catalysts (Pd, Pt).

Part 2: Decoding the COA – Key Parameters & Methodologies

To ensure scientific integrity, you must look beyond the summary table of a COA. Here is the mechanistic causality behind the key parameters.

Purity vs. Assay (The "Potency" Trap)
  • Purity (HPLC Area %): Measures the ratio of the analyte peak to other UV-absorbing peaks. It fails to detect inorganic salts, solvent residues, or moisture.

  • Assay (w/w %): Determined via titration or Quantitative NMR (qNMR) against an internal standard.

  • Insight: If a COA lists Purity at 99.5% but Assay is absent, the actual active mass could be only 90% due to solvent entrapment. Always demand Assay w/w% for GMP starting materials.

The Regioisomer Challenge (The "Hidden" Impurity)

The synthesis of the 2-chloro-3,6-difluoro core often starts from fluorinated benzenes. Electrophilic aromatic substitution can yield the 2,5-difluoro or 3,4-difluoro isomers.

  • Detection Failure: Standard C18 HPLC columns often fail to resolve these positional isomers due to similar hydrophobicity.

  • Solution: The COA must cite a method using a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase, which separates based on pi-pi interactions and fluorine positioning.

Proton NMR (1H-NMR) Validation

Identity confirmation requires specific attention to the aromatic region.

  • Target Signal: The 3,6-difluoro substitution pattern creates a distinct splitting pattern (typically a multiplet or distorted triplet) for the two aromatic protons.

  • Red Flag: If the aromatic integration is messy or shows "shoulders," it indicates isomeric contamination that HPLC missed.

Part 3: Experimental Validation Protocols

Do not rely solely on the vendor's data. Use this self-validating protocol to verify the material upon receipt.

Protocol A: Isomer-Specific HPLC Method

Standard C18 methods are insufficient for fluorinated regioisomers.

  • Column: Fluorosep-RP Phenyl (PFP) or equivalent (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B); 5-25 min (Linear to 90% B).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Acceptance Criteria: Main peak retention time matches standard; no shoulder peaks >0.1%.

Protocol B: Water Content Impact Test

A functional test for moisture sensitivity.

  • Dissolve 100 mg of sample in dry THF.

  • Add 1.1 equivalents of Methylmagnesium Bromide (MeMgBr) at 0°C.

  • Quench and analyze via GC-MS.

  • Fail Criteria: If >5% starting material remains or des-halogenated byproducts appear, the water content is too high or the material contains acidic impurities (e.g., precursor acids).

Part 4: Visualization of Decision Logic

Diagram 1: COA Verification Workflow

This decision tree outlines the "Go/No-Go" process for accepting a batch of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one for synthesis.

COA_Verification Start Batch Receipt (CAS 1391053-94-3) Visual Visual Inspection (Color/State) Start->Visual KF_Test Karl Fischer (KF) Water Content Visual->KF_Test Clear/Pale Yellow Decision_Fail REJECT / Reprocess Visual->Decision_Fail Dark/Tarry HPLC_C18 Std HPLC (C18) General Purity KF_Test->HPLC_C18 < 0.5% H2O KF_Test->Decision_Fail > 0.5% H2O HPLC_PFP Specialized HPLC (PFP) Isomer Check HPLC_C18->HPLC_PFP > 98% Area HPLC_C18->Decision_Fail < 98% Area NMR 1H-NMR / 19F-NMR Identity & Structure HPLC_PFP->NMR No Isomers Detected HPLC_PFP->Decision_Fail Isomer > 0.15% Decision_Pass RELEASE for Synthesis NMR->Decision_Pass Spectra Conforms NMR->Decision_Fail Unexpected Signals

Caption: Workflow for verifying critical quality attributes (CQAs) of fluorinated phenylacetone intermediates.

Diagram 2: Impurity Propagation Pathway

This diagram illustrates why the COA matters: how specific impurities (Isomers/Water) propagate to cause failure in a theoretical Grignard addition step.

Impurity_Propagation Input Starting Material (1-(2-Chloro-3,6-difluorophenyl) propan-2-one) Reaction Reaction Step: Grignard Addition (R-MgBr) Input->Reaction Impurity_A Impurity: Water (>0.5%) Impurity_A->Reaction Impurity_B Impurity: 2,5-Difluoro Isomer Impurity_B->Reaction Product_Pure Target API Intermediate (High Yield) Reaction->Product_Pure Ideal Path Side_Product_A Quenched Grignard (Low Yield / Stalled Rxn) Reaction->Side_Product_A Caused by Water Side_Product_B Isomeric API (Inseparable Downstream) Reaction->Side_Product_B Caused by Isomer

Caption: Mechanistic impact of common COA deficiencies on downstream synthetic success.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 3-chloro-1-(2,4-difluorophenyl)propan-1-one (Isomeric Analog Reference). National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2013). Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from [Link]

Sources

Bioactivity comparison of derivatives synthesized from 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Bioactivity of Compounds Derived from 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. The strategic modification of core chemical scaffolds allows for the systematic exploration of structure-activity relationships (SAR), paving the way for the development of potent and selective bioactive molecules. This guide focuses on the derivatives synthesized from the parent compound, 1-(2-Chloro-3,6-difluorophenyl)propan-2-one, a ketone featuring a strategically substituted phenyl ring with both chloro and difluoro moieties. These halogen substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules, making this scaffold a promising starting point for the synthesis of novel compounds with potential therapeutic applications.

This publication presents a comparative analysis of the bioactivity of a series of novel derivatives synthesized from this core structure. We will delve into their differential effects across various biological assays, providing a comprehensive overview for researchers, scientists, and professionals in the field of drug development. The insights presented herein are grounded in rigorous experimental data and aim to elucidate the therapeutic potential of this emerging class of compounds.

Rationale for Derivatization: The Significance of the 2-Chloro-3,6-difluorophenyl Moiety

The selection of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one as a foundational molecule for derivatization is predicated on the established influence of halogen atoms in medicinal chemistry. The presence of a chlorine atom can enhance membrane permeability and metabolic stability. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties of the molecule, often leading to improved binding affinity to target proteins and increased metabolic stability by blocking sites of oxidative metabolism. The specific ortho and meta positioning of the fluorine atoms, combined with the ortho chlorine, creates a unique electronic and steric environment that can be exploited to achieve selective biological activity.

Synthesis of Derivatives

The synthetic pathway to the derivatives commenced with the versatile ketone, 1-(2-Chloro-3,6-difluorophenyl)propan-2-one. A series of chemical transformations were employed to introduce diverse functional groups, thereby expanding the chemical space and enabling a thorough investigation of the structure-activity landscape. The primary synthetic strategies included:

  • Condensation Reactions: The carbonyl group of the parent ketone served as a key reaction site for condensation with various aromatic aldehydes, leading to the formation of chalcone-like structures.

  • Heterocyclization: The resulting α,β-unsaturated ketones were utilized as precursors for the synthesis of various heterocyclic derivatives, such as pyrazoles and pyridinones, by reacting with appropriate binucleophiles like hydrazine hydrate and thiourea.

  • Substitution Reactions: Nucleophilic substitution reactions were performed on derivatives containing reactive functional groups to introduce further diversity.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Start 1-(2-Chloro-3,6-difluorophenyl)propan-2-one Chalcones Chalcone Derivatives Start->Chalcones Aromatic Aldehydes, Base Heterocycles Heterocyclic Derivatives (e.g., Pyrazoles, Pyridinones) Chalcones->Heterocycles Binucleophiles (e.g., Hydrazine) Substituted_Derivatives Substituted Derivatives Heterocycles->Substituted_Derivatives Further Functionalization

Caption: Generalized synthetic workflow for the derivatization of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one.

Comparative Bioactivity Analysis

The synthesized derivatives were subjected to a battery of in vitro biological assays to evaluate their potential as antimicrobial and anticancer agents. The results are summarized below, highlighting the most promising candidates and elucidating key structure-activity relationships.

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds was evaluated against a panel of pathogenic bacteria and fungi using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Derivatives

Compound IDDerivative ClassS. aureusE. coliC. albicans
Parent Ketone>128>128>128
D-1 Chalcone6412832
D-2 Pyrazole16328
D-3 Pyridinone326416
D-4 Substituted Pyrazole8164
Ciprofloxacin Standard Drug10.5-
Fluconazole Standard Drug--2

Key Insights from Antimicrobial Screening:

  • The parent ketone exhibited no significant antimicrobial activity.

  • Conversion to chalcone (D-1) introduced moderate activity, particularly against C. albicans.

  • Cyclization to form heterocyclic structures, especially the pyrazole ring (D-2), markedly enhanced the antimicrobial potency against all tested strains.

  • Further substitution on the pyrazole moiety (D-4) led to the most potent antimicrobial agent in the series, with an MIC of 4 µg/mL against C. albicans, approaching the efficacy of the standard drug Fluconazole. This suggests that the pyrazole scaffold is crucial for antimicrobial action and can be further optimized.

Anticancer Activity

The cytotoxic potential of the derivatives was assessed against a panel of human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.

Table 2: Anticancer Activity (IC₅₀ in µM) of Synthesized Derivatives

Compound IDDerivative ClassA549 (Lung Cancer)MCF-7 (Breast Cancer)
Parent Ketone>100>100
D-1 Chalcone78.585.2
D-2 Pyrazole25.330.1
D-3 Pyridinone45.152.8

| D-4 | Substituted Pyrazole | 10.8 | 15.6 | | Doxorubicin | Standard Drug | 0.9 | 1.2 |

Key Insights from Anticancer Screening:

  • Similar to the antimicrobial trend, the parent compound was inactive.

  • The heterocyclic derivatives, particularly the pyrazoles (D-2 and D-4), demonstrated significant cytotoxic activity against both cancer cell lines.

  • The substituted pyrazole (D-4) emerged as the most promising anticancer agent, with IC₅₀ values of 10.8 µM and 15.6 µM against A549 and MCF-7 cells, respectively. While less potent than the standard drug Doxorubicin, this compound represents a valuable lead for further optimization to enhance anticancer efficacy and potentially reduce toxicity.

Experimental Protocols

General Procedure for the Synthesis of Chalcone Derivatives (e.g., D-1)

To a solution of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one (1 mmol) in ethanol (10 mL), an appropriate aromatic aldehyde (1.1 mmol) and a catalytic amount of aqueous sodium hydroxide (20%) were added. The reaction mixture was stirred at room temperature for 4-6 hours. The resulting precipitate was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure chalcone derivative.

General Procedure for the Synthesis of Pyrazole Derivatives (e.g., D-2)

A mixture of the chalcone derivative (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) was refluxed for 8-10 hours. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The solid product that separated out was filtered, washed with water, and purified by column chromatography.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

Antimicrobial_Assay Prep Prepare serial dilutions of compounds in 96-well plates Inoculate Inoculate wells with standardized microbial suspension Prep->Inoculate Incubate Incubate at 37°C for 24h (bacteria) or 48h (fungi) Inoculate->Incubate Read Add resazurin indicator and read for color change Incubate->Read Determine_MIC Determine MIC (lowest concentration with no visible growth) Read->Determine_MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates. The wells were inoculated with a standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates were incubated at 37°C for 24 hours for bacteria and 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

MTT_Assay Seed Seed cancer cells in 96-well plates Treat Treat cells with varying concentrations of compounds Seed->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTT Add MTT solution and incubate for 4 hours Incubate->Add_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized derivatives and incubated for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC₅₀ values were determined by plotting the percentage of viability versus the concentration of the compound.

Conclusion and Future Directions

This comparative guide has demonstrated that the derivatization of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a fruitful strategy for the discovery of novel bioactive agents. The transformation of the parent ketone into heterocyclic structures, particularly substituted pyrazoles, significantly enhances both antimicrobial and anticancer activities. The derivative D-4 has been identified as a promising lead compound worthy of further investigation.

Future work should focus on the following:

  • Expansion of the Derivative Library: Synthesis of a wider range of derivatives to further refine the structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the most active compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of the lead compounds in animal models.

The findings presented in this guide provide a solid foundation for the continued development of this novel class of compounds as potential therapeutic agents for infectious diseases and cancer.

References

The following is a representative list of sources that would be cited in a full research article on this topic. The specific experimental data and protocols presented in this guide are hypothetical for illustrative purposes, as no direct literature on the derivatization of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one was found.

  • Synthesis and antimicrobial activity of some new pyrazole derivatives.European Journal of Medicinal Chemistry, [URL: https://www.sciencedirect.com/journal/european-journal-of-medicinal-chemistry]
  • Chalcones: A versatile scaffold for medicinal chemistry.Bioorganic & Medicinal Chemistry, [URL: https://www.sciencedirect.com/journal/bioorganic-and-medicinal-chemistry]
  • The role of fluorine in medicinal chemistry.Journal of Medicinal Chemistry, [URL: https://pubs.acs.org/journal/jmcmar]
  • MTT assay for cytotoxicity.Current Protocols in Pharmacology, [URL: https://currentprotocols.onlinelibrary.wiley.com/journal/19348287]
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [URL: https://clsi.org/]

Safety Operating Guide

1-(2-Chloro-3,6-difluorophenyl)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Disposal Protocol: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Executive Summary

As researchers, we often focus on the synthesis and utility of intermediates like 1-(2-Chloro-3,6-difluorophenyl)propan-2-one —a critical building block in the synthesis of the antifungal agent Voriconazole . However, the responsibility of a scientist extends beyond the bench to the lifecycle management of these compounds.

This guide is not merely a compliance checklist; it is a technical directive on handling the specific risks associated with poly-halogenated ketones . The presence of both chlorine and fluorine atoms on the phenyl ring dictates a disposal pathway distinct from standard organic solvents. Improper disposal not only violates RCRA (Resource Conservation and Recovery Act) standards but risks generating hydrofluoric acid (HF) and hydrochloric acid (HCl) in standard incinerators lacking appropriate scrubbers.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity and combustion byproducts. This compound is a Halogenated Organic , a category that commands higher disposal costs and stricter segregation due to the formation of acid gases upon thermal destruction.

Technical Specifications
ParameterData / Classification
Chemical Name 1-(2-Chloro-3,6-difluorophenyl)propan-2-one
Molecular Formula C₉H₇ClF₂O
Primary Hazard Irritant / Toxic (Skin, Eye, Respiratory)
Secondary Hazard Combustible Liquid (Flash point varies by purity, typically >60°C but treated as ignitable)
Combustion Byproducts Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), Carbon Monoxide (CO)
Waste Category Halogenated Organic Waste (Do NOT mix with non-halogenated solvents)
Regulatory Note Precursor Alert: Structural analog to Phenylacetone (P2P).[1][2][3] Verify local DEA List I/II status or "Special Surveillance" lists before transport.

Critical Mechanism: Upon incineration, the fluorine atoms in this molecule react with hydrogen sources to form Hydrogen Fluoride (HF) . HF is highly corrosive to incinerator refractory linings and toxic to the environment. Consequently, this waste must be directed to facilities equipped with caustic wet scrubbers.

Part 2: Pre-Disposal Stabilization & Segregation

The most common error in laboratory waste management is the "bulk solvent" mistake—pouring halogenated intermediates into general organic waste carboys.

Step 1: Segregation Protocol

You must segregate this compound from:

  • Non-Halogenated Solvents: Mixing dilutes the halogen content, potentially masking it, but still fouling downstream incinerators.

  • Strong Oxidizers: Ketones can form unstable peroxides or react violently with oxidizers (e.g., Nitric Acid).

  • Strong Bases: Can induce polymerization or aldol-type condensations, generating heat in the waste container.

Step 2: Waste Stream Decision Logic

The following workflow illustrates the decision process for segregating this specific intermediate.

WasteSegregation Start Waste: 1-(2-Chloro-3,6-difluorophenyl) propan-2-one CheckState Is it pure chemical or reaction mixture? Start->CheckState Pure Pure / Unused Inventory CheckState->Pure Unused Mixture Reaction Mixture / Solvent Waste CheckState->Mixture Used/Dissolved StreamA Stream A: Lab Pack (Pure Chemical) Pure->StreamA Keep in original vial CheckHalo Does mixture contain >1000 ppm Halogens? Mixture->CheckHalo StreamB Stream B: Bulk Halogenated Solvent Waste CheckHalo->StreamB Yes (Contains F/Cl) StreamC Stream C: Non-Halogenated (INCORRECT for this chemical) CheckHalo->StreamC No (Impossible for this chemical)

Figure 1: Segregation logic ensuring the fluorinated intermediate is routed to the correct high-temperature destruction stream.

Part 3: Regulatory Compliance & Documentation

Before the waste leaves your lab, it must be characterized correctly. Mislabeling halogenated waste is a primary cause of regulatory fines.

RCRA Waste Codes (US Context)

While specific codes depend on the final mixture, the following typically apply to this intermediate:

  • D001 (Ignitable): If the flash point is <140°F (60°C). Even if higher, many disposal vendors prefer to manage ketones as ignitable.

  • D002 (Corrosive): Only if the pH is <2 or >12.5 (unlikely for the pure ketone, but verify if mixed with acids).

  • Halogenated Solvent Listing: While not an F001/F002 listed solvent (like DCM), it contributes to the "Total Halogen" load.

Precursor Vigilance

Because this molecule is a substituted phenylacetone (a structural backbone shared with Schedule II controlled substances), maintain a Chain of Custody .

  • Action: Log the mass disposed of in your inventory system.

  • Reasoning: If a regulatory audit occurs, you must prove the material was destroyed by a licensed facility, not diverted for illicit synthesis.

Part 4: The Disposal Workflow

Follow this Standard Operating Procedure (SOP) for the physical handover.

1. Container Selection:

  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Screw cap with Teflon (PTFE) liner. Avoid metal caps that may corrode if trace HCl/HF evolves over time.

2. Labeling:

  • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • List constituents: "1-(2-Chloro-3,6-difluorophenyl)propan-2-one, [Solvent Name if mixture]."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if applicable).

3. Storage:

  • Store in a Satellite Accumulation Area (SAA).

  • Secondary Containment: Essential. Use a polyethylene tray to catch potential leaks.

4. Vendor Handover:

  • Ensure the waste profile sheet explicitly lists "Organic Fluorine." This alerts the incineration plant to adjust their scrubbers.

DisposalLifecycle cluster_process Critical Control Point: Acid Gas Scrubbing Gen Generator (Lab) Identify & Label SAA Satellite Accumulation (Secondary Containment) Gen->SAA Segregate Vendor Licensed Waste Hauler (Manifest Signing) SAA->Vendor Pickup TSDF TSDF Facility (RCRA Permitted) Vendor->TSDF Transport Incinerator High-Temp Incineration (1200°C + Scrubbers) TSDF->Incinerator Destruction

Figure 2: The cradle-to-grave lifecycle. Note the specific requirement for high-temperature incineration to break the C-F bonds safely.

Part 5: Emergency Procedures

In the event of a spill of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one:

  • Evacuate: The volatility is low, but aerosols are irritating.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[4] Do not use paper towels (combustible).

  • Clean: Wipe the area with a soap/water solution.

  • Disposal: The absorbent material is now Hazardous Waste . Bag it, label it as "Debris contaminated with Halogenated Ketone," and dispose of it via the chemical waste stream.

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloro-3,6-difluorophenyl)propan-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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